molecular formula C8H8BF3O3 B1461899 2-Methyl-4-(trifluoromethoxy)phenylboronic acid CAS No. 850033-39-5

2-Methyl-4-(trifluoromethoxy)phenylboronic acid

Cat. No.: B1461899
CAS No.: 850033-39-5
M. Wt: 219.96 g/mol
InChI Key: VZNGQLGNHIYWOD-UHFFFAOYSA-N
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Description

2-Methyl-4-(trifluoromethoxy)phenylboronic acid is a useful research compound. Its molecular formula is C8H8BF3O3 and its molecular weight is 219.96 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

[2-methyl-4-(trifluoromethoxy)phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H8BF3O3/c1-5-4-6(15-8(10,11)12)2-3-7(5)9(13)14/h2-4,13-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZNGQLGNHIYWOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=C(C=C1)OC(F)(F)F)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BF3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30660292
Record name [2-Methyl-4-(trifluoromethoxy)phenyl]boronic acid
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Molecular Weight

219.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850033-39-5
Record name [2-Methyl-4-(trifluoromethoxy)phenyl]boronic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-4-(trifluoromethoxy)benzeneboronic acid
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Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-4-(trifluoromethoxy)phenylboronic Acid: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-4-(trifluoromethoxy)phenylboronic acid, a specialized organoboron compound, is a valuable reagent in modern organic synthesis. Its unique substitution pattern, featuring both a methyl and a trifluoromethoxy group on the phenyl ring, imparts distinct electronic and steric properties that are of significant interest in the design and synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical properties, explores its potential applications, and offers detailed experimental protocols for its use, particularly in palladium-catalyzed cross-coupling reactions.

Core Chemical Properties and Identification

This compound is a white to off-white solid at room temperature. The presence of the boronic acid functional group makes it a key building block in a variety of chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.

PropertyValueSource
CAS Number 850033-39-5[1][2][3][4]
Molecular Formula C8H8BF3O3[2][4][5]
Molecular Weight 219.95 g/mol [2][3][4][5]
IUPAC Name [2-Methyl-4-(trifluoromethoxy)phenyl]boronic acid
Synonyms 2-Methyl-4-(trifluoromethoxy)benzeneboronic acid[3]

Molecular Structure:

Caption: 2D structure of this compound.

Spectroscopic Data

While a comprehensive public database of spectroscopic data for this specific compound is limited, general characteristics can be inferred from related structures. For isomeric (trifluoromethoxy)phenylboronic acids, detailed 1H, 13C, 11B, and 19F NMR spectroscopic studies have been conducted.[6][7] These studies are invaluable for the characterization of this compound. Researchers can expect to see characteristic signals for the aromatic protons, the methyl group protons, and the hydroxyl protons of the boronic acid in the 1H NMR spectrum. The 13C NMR would show distinct signals for the aromatic carbons, the methyl carbon, and the carbon attached to the boron atom. The 11B NMR chemical shift is indicative of a tricoordinate boronic species.[7] The 19F NMR would display a singlet corresponding to the trifluoromethoxy group.

Reactivity and Stability

Arylboronic acids are generally stable compounds that can be handled under normal laboratory conditions. However, they can undergo protodeboronation, especially under harsh basic or acidic conditions. The stability of the C-F bonds in the trifluoromethoxy group is generally high under a wide range of acidic and basic conditions.

The primary utility of this compound lies in its role as a nucleophilic partner in palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful and versatile method for the formation of carbon-carbon bonds.[1] In this reaction, the boronic acid is activated by a base, which facilitates the transmetalation step with the palladium catalyst.

The presence of the electron-withdrawing trifluoromethoxy group can enhance the rate of transmetalation in the Suzuki-Miyaura catalytic cycle. Conversely, the ortho-methyl group introduces steric hindrance, which may influence the reaction kinetics and potentially require more robust catalytic systems or higher reaction temperatures to achieve efficient coupling. The interplay of these electronic and steric effects makes this reagent a unique tool for fine-tuning molecular structures.

Applications in Organic Synthesis and Drug Discovery

While specific, published applications of this compound are not widely documented in peer-reviewed literature, its structure suggests significant potential in several areas:

  • Drug Discovery and Medicinal Chemistry: The trifluoromethoxy group is a highly valued substituent in medicinal chemistry. It can enhance metabolic stability, lipophilicity, and bioavailability of drug candidates. Therefore, this boronic acid serves as a key building block for introducing the 2-methyl-4-(trifluoromethoxy)phenyl moiety into potential therapeutic agents. Phenylboronic acids with trifluoromethyl or trifluoromethoxy groups are used in the synthesis of biologically active molecules, including inhibitors of various enzymes and modulators of protein function.

  • Agrochemicals: Similar to pharmaceuticals, the incorporation of fluorinated groups can improve the efficacy and environmental profile of agrochemicals. This reagent can be used to synthesize novel pesticides and herbicides.

  • Materials Science: Biaryl structures are fundamental components of many advanced materials, including organic light-emitting diodes (OLEDs) and liquid crystals. The unique electronic properties conferred by the trifluoromethoxy group make this boronic acid an attractive building block for the synthesis of new functional materials.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

This section provides a detailed, step-by-step methodology for a representative Suzuki-Miyaura cross-coupling reaction using this compound with an aryl bromide.

Reaction:

Materials:

  • This compound (1.2 equivalents)

  • Aryl bromide (1.0 equivalent)

  • Palladium(II) acetate (Pd(OAc)2) (2 mol%)

  • Triphenylphosphine (PPh3) (8 mol%)

  • Potassium carbonate (K2CO3) (2.0 equivalents)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Instrumentation:

  • Schlenk flask or reaction tube

  • Magnetic stirrer with heating plate

  • Inert gas (Argon or Nitrogen) supply

  • Standard laboratory glassware for workup and purification

  • Rotary evaporator

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup:

    • To a dry Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), palladium(II) acetate (0.02 equiv.), triphenylphosphine (0.08 equiv.), and potassium carbonate (2.0 equiv.).

    • Causality: The inert atmosphere is crucial to prevent the degradation of the palladium catalyst. Potassium carbonate acts as the base required to activate the boronic acid for transmetalation. Triphenylphosphine serves as a ligand to stabilize the palladium catalyst and facilitate the catalytic cycle.

  • Solvent Addition and Degassing:

    • Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio) to the flask to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

    • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 10-15 minutes, or by subjecting it to several freeze-pump-thaw cycles.

    • Causality: The solvent system is chosen to ensure the solubility of all reactants. Degassing is essential to remove dissolved oxygen, which can oxidize and deactivate the palladium(0) catalyst.

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring.

    • Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-24 hours.

    • Causality: Elevated temperatures are often necessary to overcome the activation energy of the oxidative addition and other steps in the catalytic cycle, particularly with sterically hindered substrates.

  • Workup and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate and water.

    • Separate the organic layer, and wash it sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

    • Causality: The aqueous workup removes the inorganic salts and other water-soluble impurities. Column chromatography is a standard method for purifying organic compounds based on their polarity.

Experimental Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification A Combine Reactants: Aryl-Br Boronic Acid Pd(OAc)2, PPh3 K2CO3 B Add Solvents (Dioxane/Water) A->B C Degas Mixture B->C D Heat and Stir (80-100 °C) C->D E Monitor by TLC/LC-MS D->E F Cool and Dilute E->F Reaction Complete G Aqueous Workup F->G H Dry and Concentrate G->H I Column Chromatography H->I J Pure Product I->J

Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a specialized building block with significant potential for the synthesis of novel organic molecules in the fields of drug discovery, agrochemicals, and materials science. Its unique combination of a sterically demanding methyl group and an electron-withdrawing trifluoromethoxy group offers chemists a valuable tool for creating complex and functionally diverse compounds. While detailed characterization and application studies for this specific molecule are still emerging, the principles of boronic acid chemistry and the known effects of its constituent functional groups provide a strong foundation for its effective utilization in research and development.

References

An In-depth Technical Guide to the Synthesis of 2-Methyl-4-(trifluoromethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview for the synthesis of 2-Methyl-4-(trifluoromethoxy)phenylboronic acid, a key building block for researchers, scientists, and professionals in drug development. The trifluoromethyl and trifluoromethoxy groups are of significant interest in medicinal chemistry as they can enhance metabolic stability, binding affinity, and lipophilicity of drug candidates.[1] This document offers a detailed synthesis protocol, explores the underlying chemical principles, and addresses critical safety and handling procedures.

Strategic Importance in Medicinal Chemistry

This compound is a versatile reagent, primarily utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[2] This reaction is a cornerstone of modern organic synthesis, enabling the efficient formation of carbon-carbon bonds to construct complex molecular architectures, particularly biaryl structures found in many pharmaceuticals.[2] The specific substitution pattern of this boronic acid, featuring a methyl group ortho to the boronic acid and a trifluoromethoxy group para to the methyl group, offers unique steric and electronic properties that can be exploited in the design of novel therapeutic agents.

Recommended Synthetic Pathway: Lithiation-Borylation

The most reliable and scalable approach for the synthesis of this compound is the lithiation-borylation of a suitable halogenated precursor. This method involves the initial formation of an organolithium intermediate via lithium-halogen exchange, followed by quenching with a borate ester to form the desired boronic acid after acidic workup.

The overall transformation is depicted below:

Synthesis_Pathway 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene Organolithium_Intermediate 2-Methyl-4-(trifluoromethoxy)phenyllithium Boronate_Ester_Complex Boronate Ester Complex Organolithium_Intermediate->Boronate_Ester_Complex B(O-iPr)3, -78 °C Final_Product This compound Boronate_Ester_Complex->Final_Product H3O+ workup start start start->Organolithium_Intermediate n-BuLi, THF, -78 °C

Caption: Lithiation-Borylation Synthesis Pathway.

Causality of Experimental Choices
  • Starting Material: 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene is the preferred starting material due to the high efficiency of the bromine-lithium exchange reaction.

  • Lithiation Reagent: n-Butyllithium (n-BuLi) is a strong, non-nucleophilic base that rapidly undergoes halogen-metal exchange with aryl bromides at low temperatures.[3]

  • Solvent: Anhydrous tetrahydrofuran (THF) is an ideal solvent as it is aprotic and effectively solvates the organolithium intermediate.

  • Temperature: The reaction is conducted at -78 °C (dry ice/acetone bath) to prevent side reactions, such as the decomposition of the organolithium reagent or reaction with the solvent.[3]

  • Borate Ester: Triisopropyl borate (B(O-iPr)3) is used as the boron source. The bulky isopropoxy groups minimize the formation of over-arylated borane byproducts.

  • Work-up: An acidic work-up is essential to hydrolyze the initially formed boronate ester to the final boronic acid.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of structurally similar arylboronic acids.[3][4]

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
1-Bromo-2-methyl-4-(trifluoromethoxy)benzene257.0310.0 g38.9 mmolStarting material
n-Butyllithium (2.5 M in hexanes)64.0617.1 mL42.8 mmol1.1 equivalents
Triisopropyl borate188.089.9 mL42.8 mmol1.1 equivalents
Anhydrous Tetrahydrofuran (THF)-150 mL-Solvent
2 M Hydrochloric Acid-~50 mL-For work-up
Ethyl Acetate-200 mL-Extraction solvent
Heptane-100 mL-For crystallization
Saturated Brine Solution-50 mL-For washing
Anhydrous Magnesium Sulfate---Drying agent

Step-by-Step Procedure

Experimental_Workflow cluster_Preparation Reaction Setup cluster_Reaction Lithiation and Borylation cluster_Workup Work-up and Purification Setup 1. Assemble a dry, three-necked flask with a stirrer, thermometer, and nitrogen inlet. Charge_Reactant 2. Add 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene and anhydrous THF. Setup->Charge_Reactant Cool 3. Cool the solution to -78 °C using a dry ice/acetone bath. Charge_Reactant->Cool Add_nBuLi 4. Slowly add n-butyllithium dropwise, maintaining the temperature below -70 °C. Cool->Add_nBuLi Stir_1 5. Stir the mixture at -78 °C for 1 hour. Add_nBuLi->Stir_1 Add_Borate 6. Add triisopropyl borate dropwise, keeping the temperature below -70 °C. Stir_1->Add_Borate Stir_2 7. Stir for an additional hour at -78 °C, then allow to warm to room temperature overnight. Add_Borate->Stir_2 Quench 8. Cool the reaction to 0 °C and slowly quench with 2 M HCl. Stir_2->Quench Extract 9. Extract the aqueous layer with ethyl acetate. Quench->Extract Wash 10. Wash the combined organic layers with brine. Extract->Wash Dry 11. Dry the organic layer over anhydrous magnesium sulfate and filter. Wash->Dry Concentrate 12. Remove the solvent under reduced pressure. Dry->Concentrate Crystallize 13. Recrystallize the crude product from an ethyl acetate/heptane mixture. Concentrate->Crystallize Isolate 14. Isolate the pure product by filtration and dry under vacuum. Crystallize->Isolate

Caption: Step-by-step experimental workflow for the synthesis.

  • Reaction Setup: Under a nitrogen atmosphere, a dry 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a digital thermometer, and a nitrogen inlet is charged with 1-bromo-2-methyl-4-(trifluoromethoxy)benzene (10.0 g, 38.9 mmol) and anhydrous THF (150 mL).

  • Lithiation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (2.5 M in hexanes, 17.1 mL, 42.8 mmol) is added dropwise over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The resulting mixture is stirred at -78 °C for 1 hour.[3]

  • Borylation: Triisopropyl borate (9.9 mL, 42.8 mmol) is then added dropwise at a rate that maintains the internal temperature below -70 °C. The reaction mixture is stirred for an additional hour at -78 °C.

  • Warming: The cooling bath is removed, and the reaction is allowed to slowly warm to room temperature and stirred overnight.

  • Work-up: The reaction is cooled to 0 °C in an ice bath and quenched by the slow addition of 2 M hydrochloric acid (~50 mL) until the aqueous layer is acidic (pH ~2). The mixture is stirred vigorously for 30 minutes.

  • Extraction and Washing: The layers are separated, and the aqueous layer is extracted with ethyl acetate (2 x 100 mL). The combined organic layers are washed with saturated brine (50 mL).

  • Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude solid is recrystallized from a mixture of ethyl acetate and heptane to afford pure this compound as a white solid.

  • Isolation: The crystals are collected by filtration, washed with cold heptane, and dried under vacuum.

Safety and Handling

Critical Safety Considerations:

  • Organolithium Reagents: n-Butyllithium is a pyrophoric reagent that can ignite spontaneously on contact with air and reacts violently with water.[5][6][7][8][9] It is crucial to handle this reagent under an inert atmosphere (nitrogen or argon) using proper syringe and cannula techniques.[9] Always wear appropriate personal protective equipment (PPE), including a flame-resistant lab coat, safety glasses, and nitrile gloves.[5][6] A Class D fire extinguisher should be readily available.[8]

  • Boronic Acids: Boronic acids can be irritating to the eyes, respiratory system, and skin. Handle in a well-ventilated fume hood and wear appropriate PPE.

  • General Precautions: All glassware must be thoroughly dried before use to prevent quenching of the organolithium reagent. Anhydrous solvents are essential for the success of the reaction.

Characterization

The final product should be characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum should show characteristic signals for the aromatic protons and the methyl group. The B(OH)₂ protons are often broad and may exchange with residual water in the NMR solvent.

    • ¹³C NMR: The carbon NMR will confirm the carbon skeleton of the molecule.

    • ¹⁹F NMR: A singlet in the fluorine NMR spectrum will confirm the presence of the trifluoromethoxy group.[10]

    • ¹¹B NMR: The boron NMR spectrum should show a broad singlet characteristic of a boronic acid.[10]

  • Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the product.

  • Melting Point: A sharp melting point is indicative of a pure compound.

References

Spectroscopic data for 2-Methyl-4-(trifluoromethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Methyl-4-(trifluoromethoxy)phenylboronic acid

This guide provides a comprehensive analysis of the spectroscopic data for this compound (CAS No: 850033-39-5). It is intended for researchers, scientists, and drug development professionals who utilize arylboronic acids as critical building blocks in modern synthetic chemistry. Our approach moves beyond a simple recitation of data, focusing instead on the causal relationships between molecular structure and spectroscopic output, thereby providing a framework for confident structural verification and troubleshooting.

Foundational Overview: The Molecular Profile

This compound is a bifunctional reagent of significant interest, particularly in Suzuki-Miyaura cross-coupling reactions.[1] Its utility stems from the unique electronic properties conferred by its substituents: an electron-donating methyl group and a strongly electron-withdrawing trifluoromethoxy group. This electronic push-pull system modulates the reactivity of the boronic acid moiety and influences the properties of the resulting coupled products. Accurate and unambiguous characterization is paramount to ensure reaction success and product purity.

The structural features that dictate the spectroscopic fingerprint of this molecule are illustrated below. Understanding their interplay is key to interpreting the data that follows.

Caption: Key functional groups of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Multi-Nuclear Approach

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. For a compound like this compound, a multi-nuclear approach (¹H, ¹³C, ¹⁹F, ¹¹B) provides a self-validating web of data, confirming connectivity and substitution patterns with high confidence.[2]

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum reveals the number of distinct proton environments, their electronic surroundings, and their proximity to neighboring protons.

  • Aromatic Region (δ 7.0-8.0 ppm): The substitution pattern (1,2,4-) will give rise to a complex but predictable set of signals for the three aromatic protons. The proton ortho to the boronic acid is expected to be the most downfield. The relative positions of the electron-donating methyl group and the electron-withdrawing trifluoromethoxy group will dictate the precise shifts and coupling patterns.

  • Methyl Protons (δ ~2.5 ppm): A sharp singlet corresponding to the three protons of the methyl group is expected. Its position slightly downfield from typical aryl-methyl groups reflects the overall electron-withdrawing nature of the ring.

  • Boronic Acid Protons (δ 4.0-6.0 ppm, variable): The two hydroxyl protons of the boronic acid typically appear as a broad singlet. This signal's position is highly dependent on concentration, temperature, and solvent. Crucially, this peak will exchange with deuterium upon addition of a drop of D₂O, a definitive diagnostic test.[2]

Carbon (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum indicates the number of unique carbon environments.

  • Aromatic Carbons (δ 120-150 ppm): Six distinct signals are expected for the aromatic carbons. The carbon atom directly attached to the boron (C-B) is often broad and may have a lower intensity.

  • Trifluoromethoxy Carbon (δ ~120 ppm, quartet): The carbon of the -OCF₃ group will appear as a quartet due to coupling with the three fluorine atoms (¹JCF).

  • Methyl Carbon (δ ~20 ppm): A single peak corresponding to the methyl group carbon.

Fluorine (¹⁹F) NMR Spectroscopy

¹⁹F NMR is highly specific for fluorine-containing compounds.

  • A single, sharp signal is expected for the three equivalent fluorine atoms of the trifluoromethoxy group.[3] The chemical shift, typically in the range of δ -58 to -65 ppm, is characteristic of the -OCF₃ moiety.[3][4] Long-range coupling to aromatic protons may be observed, resulting in slight signal broadening or fine splitting.[2]

Boron (¹¹B) NMR Spectroscopy

¹¹B NMR is an underutilized yet powerful tool for characterizing boronic acids.

  • A single, relatively broad peak is anticipated in the range of δ 28-34 ppm, which is characteristic of a trigonal planar, sp²-hybridized boron atom in an arylboronic acid.[2][5] This confirms the presence and oxidation state of the boron center.

Predicted NMR Data Summary
NucleusPredicted Chemical Shift (δ, ppm)MultiplicityNotes
¹H 7.0 - 8.0Multiplets3H, Aromatic protons
~2.5Singlet3H, -CH₃
4.0 - 6.0 (variable)Broad Singlet2H, -B(OH)₂; exchanges with D₂O
¹³C 120 - 1506 signalsAromatic carbons
~120Quartet (¹JCF)-OCF₃ carbon
~201 signal-CH₃ carbon
¹⁹F -58 to -65Singlet-OCF₃
¹¹B 28 - 34Broad Singlet-B(OH)₂
Experimental Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation: Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.

  • Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) using a Pasteur pipette. Acetone-d₆ is also an excellent choice due to the high solubility of phenylboronic acids.[2]

  • Dissolution: Cap the tube and gently invert it several times to fully dissolve the sample. A brief sonication may be required.

  • Acquisition: Insert the sample into the NMR spectrometer. Acquire standard ¹H, ¹³C, ¹⁹F, and ¹¹B spectra according to the instrument's pre-defined parameters.

  • D₂O Exchange (¹H NMR verification): After acquiring the initial ¹H spectrum, carefully remove the sample, add one drop of D₂O, shake gently, and re-acquire the ¹H spectrum. The disappearance of the B(OH)₂ signal confirms its assignment.

Infrared (IR) Spectroscopy: Mapping Functional Groups

IR spectroscopy probes the vibrational frequencies of bonds within the molecule, providing a rapid and reliable method for confirming the presence of key functional groups.

  • O-H Stretch (3200-3600 cm⁻¹): A very broad and strong absorption band in this region is the hallmark of the hydrogen-bonded O-H stretches of the boronic acid group.[6]

  • C-H Stretches (2850-3100 cm⁻¹): Aromatic C-H stretches will appear just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl group will be just below 3000 cm⁻¹.[6]

  • Aromatic C=C Stretches (1400-1600 cm⁻¹): Several sharp bands of variable intensity in this region confirm the presence of the phenyl ring.

  • B-O Stretch (~1350 cm⁻¹): A strong, characteristic absorption corresponding to the boron-oxygen single bond stretch is a key identifier for boronic acids.[5]

  • C-F Stretches (1100-1300 cm⁻¹): The C-F bonds of the trifluoromethoxy group will produce very strong and intense absorption bands in this region.

  • C-O Stretch (~1250 cm⁻¹): The aryl-O stretch of the trifluoromethoxy group will also appear in this region, often overlapping with the C-F signals.

Predicted IR Absorption Data
Wavenumber (cm⁻¹)Vibration TypeIntensity
3200-3600O-H stretch (boronic acid)Strong, Broad
3000-3100Aromatic C-H stretchMedium
2850-2980Aliphatic C-H stretch (-CH₃)Medium-Weak
1400-1600Aromatic C=C stretchMedium-Strong
~1350B-O stretchStrong
1100-1300C-F and C-O stretchesVery Strong
Experimental Protocol: FT-IR (ATR) Acquisition
  • Background Scan: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.

  • Sample Application: Place a small amount (a few milligrams) of the solid sample onto the ATR crystal.

  • Apply Pressure: Lower the press arm to ensure firm contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to achieve a good signal-to-noise ratio.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after analysis.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of the compound, serving as the ultimate arbiter of the molecular formula.

  • Molecular Ion (M⁺): The expected nominal mass is 220 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass (e.g., for C₈H₈BF₃O₃), allowing for unambiguous elemental composition determination.

  • Fragmentation: Common fragmentation pathways for phenylboronic acids include the loss of water (-18 Da) and the B(OH)₂ group.

  • Boron Isotope Pattern: Boron has two main isotopes, ¹¹B (80.1%) and ¹⁰B (19.9%). This results in a characteristic M+1 peak that is approximately 25% the intensity of the molecular ion peak for boron-containing fragments, providing an additional layer of confirmation.

Experimental Protocol: ESI-MS Acquisition
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in either positive or negative ion mode. For boronic acids, negative ion mode can be effective, detecting the [M-H]⁻ or adducts with anions.

Integrated Analysis: A Self-Validating Workflow

True scientific integrity in structural elucidation comes from the integration of multiple, independent data streams. No single technique is sufficient. The workflow below illustrates how MS, IR, and multi-nuclear NMR data converge to provide a definitive and trustworthy structural assignment.

G cluster_0 Analytical Workflow for Structural Verification start Sample of 2-Methyl-4-(trifluoromethoxy) phenylboronic acid ms Mass Spectrometry (MS) start->ms ir Infrared (IR) Spectroscopy start->ir nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B) start->nmr check1 Correct Molecular Weight? (m/z = 220) ms->check1 check2 Key Functional Groups Present? (O-H, B-O, C-F) ir->check2 check3 Correct # of Signals, Shifts, Couplings & Integrals? nmr->check3 integrate Data Integration & Correlation check1->integrate Yes re_eval Re-evaluate Structure or Purity check1->re_eval No check2->integrate Yes check2->re_eval No check3->integrate Yes check3->re_eval No final Structure Confirmed integrate->final

Caption: Integrated workflow for structural confirmation.

This systematic approach ensures that the identity and purity of this compound are confirmed with the highest degree of scientific rigor, a non-negotiable requirement for its application in research and development.

References

An In-depth Technical Guide to the Physical and Chemical Stability of 2-Methyl-4-(trifluoromethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Imperative of Stability in Modern Synthesis

In the landscape of drug discovery and materials science, arylboronic acids are indispensable building blocks, largely due to their pivotal role in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1][2] The compound 2-Methyl-4-(trifluoromethoxy)phenylboronic acid (C₈H₈BF₃O₃) is a structurally nuanced reagent, offering a unique combination of steric and electronic properties from its methyl and trifluoromethoxy substituents. The trifluoromethoxy group, in particular, is valued for its ability to enhance metabolic stability, lipophilicity, and binding affinity in bioactive molecules.[3][4] However, the utility of any boronic acid is fundamentally governed by its stability. Degradation not only reduces reaction yield but can also introduce impurities that complicate purification and compromise the integrity of the final product. This guide provides a comprehensive examination of the stability profile of this compound, grounding theoretical principles in actionable experimental protocols for its assessment.

Section 1: The Molecular Architecture and Its Stability Implications

This compound possesses a planar phenyl ring with the boronic acid moiety [-B(OH)₂] at position 1, a methyl group (-CH₃) at position 2, and a trifluoromethoxy group (-OCF₃) at position 4. The stability of this molecule is not monolithic; it is a dynamic interplay between the inherent reactivity of the boronic acid group and the electronic effects of its substituents.

  • Boronic Acid Group: The boron atom is sp²-hybridized with a vacant p-orbital, rendering it a mild Lewis acid.[5][6] This Lewis acidity is the nexus of its reactivity and its primary instability pathways.

  • Methyl Group (-CH₃): As an ortho substituent, the methyl group provides steric hindrance around the boronic acid, which can modulate its reactivity and susceptibility to intermolecular interactions. Electronically, it is a weak electron-donating group.

  • Trifluoromethoxy Group (-OCF₃): This group exerts a powerful electron-withdrawing inductive effect (-I) due to the high electronegativity of the fluorine atoms. This effect is somewhat tempered by the electron-donating resonance effect (+R) of the oxygen atom.[7][8] Overall, it increases the Lewis acidity of the boron center compared to unsubstituted phenylboronic acid, which has significant implications for its stability.[8]

Section 2: Primary Degradation Pathways of Arylboronic Acids

Understanding the potential degradation routes is critical for developing robust handling, storage, and reaction conditions. For arylboronic acids, three primary pathways of instability must be considered: thermal, hydrolytic, and oxidative.

Thermal Instability: The Dehydration to Boroxine

Perhaps the most well-known transformation of phenylboronic acids is their intermolecular dehydration upon heating to form a cyclic trimeric anhydride known as a boroxine.[1][5] This is a reversible equilibrium reaction.

The presence of water will shift the equilibrium back towards the monomeric boronic acid. For this compound, this equilibrium is a critical consideration during storage at elevated temperatures or when used in anhydrous reaction conditions. The formation of boroxine can alter the solubility and reactivity of the reagent.

G cluster_0 Thermal Dehydration A 3 x 2-Methyl-4-(trifluoromethoxy) phenylboronic acid B Corresponding Boroxine A->B -3 H₂O (Heat) B->A +3 H₂O C 3 x H₂O

Caption: Reversible thermal dehydration of boronic acid to its boroxine trimer.

Hydrolytic Instability

While the term "hydrolytic instability" may seem counterintuitive for a compound that exists in equilibrium with water, it is critically important in the context of its derivatives, such as boronate esters (e.g., pinacol esters). Boronate esters are often used as more stable surrogates for boronic acids.[9] However, they are susceptible to hydrolysis back to the parent boronic acid, a reaction influenced by pH, moisture, and even the stationary phase during chromatographic analysis.[10][11][12] This can lead to challenges in accurately quantifying the purity of boronate ester starting materials.[13] The rate of hydrolysis is generally insensitive to the aryl substituent but highly dependent on the diol used to form the ester and the pH of the medium.[14]

Oxidative Instability: The Deboronation Pathway

A more destructive and irreversible degradation pathway is oxidative deboronation. The empty p-orbital of the boron atom is susceptible to attack by nucleophilic reactive oxygen species (ROS), such as hydrogen peroxide.[15] This leads to the formation of a labile boric ester, which rapidly hydrolyzes to yield the corresponding phenol (2-Methyl-4-(trifluoromethoxy)phenol) and boric acid.[15][16] This pathway is a significant concern in biological systems and under aerobic reaction conditions.[17] The electron-withdrawing nature of the -OCF₃ group may influence the rate of this process.

G A Arylboronic Acid (Ar-B(OH)₂) B Intermediate [Ar-B(OOH)(OH)₂]⁻ A->B + ROS (e.g., H₂O₂) C Phenol (Ar-OH) B->C C→B Migration & Hydrolysis D Boric Acid (B(OH)₃) C->D Co-product

Caption: Simplified mechanism of oxidative deboronation of an arylboronic acid.

Section 3: A Framework for Stability Assessment

A systematic evaluation of stability requires a multi-faceted approach, subjecting the compound to stressed conditions and monitoring its degradation over time with a stability-indicating analytical method.

Experimental Design: A Forced Degradation Study

A forced degradation study is essential to identify potential degradants and establish the intrinsic stability of the molecule.

Stress ConditionPurposeTypical ParametersPotential Degradation Pathway
Thermal (Solid State) Assess impact of heat on solid material40°C, 60°C, 80°C for 1-4 weeksDehydration to Boroxine
Thermal (Solution) Assess stability in relevant solventsReflux in Toluene, THF, AcetonitrileDehydration, Solvent Adducts
Hydrolytic Evaluate stability across a pH rangepH 2 (0.01 M HCl), pH 7 (Buffer), pH 9 (Buffer) at RT and 40°CNo degradation expected for the acid itself
Oxidative Determine susceptibility to oxidation3% H₂O₂ in Acetonitrile/Water at RTOxidative Deboronation to Phenol
Photostability Assess degradation upon light exposureICH Q1B guidelines: Cool white fluorescent and near UV lampsPotential for radical-mediated pathways[18]
Core Protocol: HPLC-Based Stability Assessment

High-Performance Liquid Chromatography (HPLC) is the workhorse for stability studies. However, analyzing boronic acids presents a unique challenge: the potential for on-column hydrolysis of derivatives or interactions with silica.[12]

Objective: To quantify the purity of this compound and monitor the formation of degradants under stress conditions.

Methodology:

  • Column Selection: Utilize a column with low silanol activity to minimize on-column interactions. A Waters XTerra MS C18 or equivalent is a proven choice for minimizing on-column hydrolysis of related boronate esters.[12]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Rationale: Acidified mobile phase helps maintain sharp peak shape. However, for particularly labile compounds, omitting the acid modifier should be tested as it can reduce hydrolysis.[12]

  • Gradient Elution: A typical gradient would be 5% B to 95% B over 15-20 minutes to ensure elution of both the polar boronic acid and any less polar degradants (e.g., the corresponding phenol or boroxine).

  • Detection: UV detection at 220 nm and 254 nm. A photodiode array (PDA) detector is ideal for peak purity analysis.

  • Sample Preparation:

    • Accurately weigh ~10 mg of the sample into a 10 mL volumetric flask.

    • Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water. This diluent is generally suitable, but its impact on stability should be initially assessed.

  • Forced Degradation Sample Analysis:

    • Prepare samples according to the stress conditions in the table above.

    • At specified time points (e.g., 0, 24, 48, 168 hours), withdraw an aliquot, dilute to the target concentration, and inject into the HPLC system.

    • Calculate the percentage of the main peak remaining and the area percentage of any new peaks formed. Mass spectrometry (LC-MS) should be used to identify major degradants.

Caption: General experimental workflow for a forced degradation stability study.

Section 4: Predicted Stability Profile and Handling Recommendations

Based on first principles and data from analogous compounds, we can predict the stability of this compound.

  • Thermal: The compound is expected to be a stable solid at ambient temperatures. Like other arylboronic acids, it will likely undergo reversible dehydration to its boroxine upon significant heating.[19][20]

  • Oxidative: The strong electron-withdrawing nature of the -OCF₃ group increases the Lewis acidity of the boron, potentially making it more susceptible to nucleophilic attack by ROS.[15][17] Therefore, exposure to strong oxidants or aerobic conditions at high temperatures should be minimized.

  • General Handling:

    • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen) in a cool, dry place away from direct light. Recommended storage is often at room temperature.

    • Inert Atmosphere: For reactions sensitive to water or oxidation, use the reagent under an inert atmosphere.

    • Analytical Considerations: When analyzing by reverse-phase HPLC, be mindful of potential analytical artifacts. Use a qualified, stability-indicating method. For challenging separations or to avoid hydrolysis issues entirely, consider orthogonal techniques like non-aqueous capillary electrophoresis (NACE).[13]

References

An In-depth Technical Guide to 2-Methyl-4-(trifluoromethoxy)phenylboronic Acid: Commercial Availability, Synthesis, and Application

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 2-Methyl-4-(trifluoromethoxy)phenylboronic acid (CAS No. 850033-39-5), a versatile reagent in modern organic synthesis. Aimed at researchers, scientists, and professionals in drug development, this document delves into its commercial availability, synthetic routes, analytical characterization, and key applications, with a focus on its role in palladium-catalyzed cross-coupling reactions.

Strategic Importance in Medicinal Chemistry and Drug Discovery

The unique substitution pattern of this compound makes it a valuable building block in the synthesis of complex organic molecules. The trifluoromethoxy (-OCF₃) group is a bioisostere of a methoxy group, but with significantly different electronic properties. It is highly lipophilic and metabolically stable, attributes that can enhance the pharmacokinetic profile of drug candidates. The methyl group provides steric bulk and can influence the conformation of the final molecule, potentially improving binding affinity to biological targets.

Boronic acids are indispensable tools in organic synthesis, most notably for their role in the Suzuki-Miyaura cross-coupling reaction, a powerful method for the formation of carbon-carbon bonds. The stability, low toxicity, and versatile reactivity of boronic acids have cemented their place in the synthetic chemist's toolbox.

Commercial Availability and Supplier Landscape

This compound is commercially available from a range of specialty chemical suppliers. When sourcing this reagent, it is crucial to consider purity, available quantities, and the supplier's quality control documentation.

SupplierPurityCAS NumberMolecular FormulaMolecular Weight
Alfa Chemistry98%850033-39-5C₈H₈BF₃O₃219.95
Combi-Blocks>97%850033-39-5C₈H₈BF₃O₃219.95
MilliporeSigmaNot Specified957034-45-6C₈H₈BF₃O₂203.96
ParchemNot Specified850033-39-5C₈H₈BF₃O₃219.95
2a biotech96%+850033-39-5Not SpecifiedNot Specified
Sunway Pharm LtdNot Specified850033-39-5C₈H₈BF₃O₃219.95

Note: Purity levels can vary between batches and suppliers. It is recommended to request a certificate of analysis (CoA) for lot-specific data.

Synthesis of this compound: A Generalized Protocol

The most common approach involves the reaction of an organolithium or Grignard reagent, generated from the corresponding aryl halide, with a trialkyl borate ester, followed by acidic workup.

Proposed Synthetic Pathway

synthesis_pathway A 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene B Organolithium Intermediate A->B n-BuLi, THF, -78 °C D Boronate Ester Intermediate B->D B(O-iPr)₃ C Triisopropyl borate C->D E This compound D->E Acidic Workup H2O H₃O⁺ (aq) H2O->E

Caption: Proposed synthesis of this compound.

Step-by-Step Experimental Protocol

Materials:

  • 1-Bromo-2-methyl-4-(trifluoromethoxy)benzene

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), aqueous solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 1-bromo-2-methyl-4-(trifluoromethoxy)benzene and anhydrous THF under a nitrogen atmosphere.

  • Formation of the Organolithium Reagent: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (in hexanes) dropwise via the dropping funnel, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

  • Borylation: To the cold solution of the organolithium reagent, add triisopropyl borate dropwise, again keeping the internal temperature below -70 °C. After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Aqueous Workup: Cool the reaction mixture in an ice bath and quench by the slow addition of aqueous HCl. Stir vigorously for 30 minutes.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Analytical Characterization: A Guide to Interpretation

Due to the limited availability of specific spectral data for this compound in the public domain, this section provides a guide to the expected analytical characteristics based on data from structurally related (trifluoromethoxy)phenylboronic acid isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group. The chemical shifts of the aromatic protons will be influenced by the positions of the methyl, trifluoromethoxy, and boronic acid groups. The two hydroxyl protons of the boronic acid group will likely appear as a broad singlet, which will exchange with D₂O.

  • ¹³C NMR: The carbon NMR will show signals for the aromatic carbons, the methyl carbon, and the carbon of the trifluoromethoxy group. The carbon attached to the boron atom will have a characteristic chemical shift.

  • ¹⁹F NMR: The fluorine NMR should exhibit a singlet corresponding to the -OCF₃ group.

  • ¹¹B NMR: The boron NMR is expected to show a single resonance characteristic of a tricoordinate boronic acid.

Infrared (IR) Spectroscopy

The IR spectrum will display characteristic absorption bands for the various functional groups present in the molecule.

Functional GroupExpected Absorption Range (cm⁻¹)
O-H stretch (boronic acid)3200-3600 (broad)
C-H stretch (aromatic)3000-3100
C-H stretch (methyl)2850-2960
C=C stretch (aromatic)1450-1600
C-O stretch (ether)1200-1300
B-O stretch1310-1380
C-F stretch1100-1200
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.

Application in Suzuki-Miyaura Cross-Coupling Reactions

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form biaryl structures. This reaction is a cornerstone of modern organic synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and commercial availability of a vast array of boronic acids and organohalides.

Generalized Suzuki-Miyaura Protocol

suzuki_coupling A This compound F Biaryl Product A->F B Aryl Halide (Ar-X) B->F C Pd Catalyst (e.g., Pd(PPh₃)₄) C->F Catalyst D Base (e.g., K₂CO₃, Cs₂CO₃) D->F Base E Solvent (e.g., Toluene, Dioxane, DMF) E->F Solvent

Caption: Key components of a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide or iodide)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)

  • Base (e.g., potassium carbonate, cesium carbonate)

  • Anhydrous solvent (e.g., toluene, 1,4-dioxane, or N,N-dimethylformamide)

Procedure:

  • Reaction Setup: To a Schlenk flask, add the aryl halide, this compound (typically 1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (typically 2-3 equivalents).

  • Degassing: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add the degassed anhydrous solvent via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir until the reaction is complete (monitored by TLC or GC-MS).

  • Workup: Cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). Filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Extraction: Wash the filtrate with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel or by recrystallization.

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety precautions should be taken when handling this compound. A Safety Data Sheet (SDS) should be consulted for detailed information.

  • Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place. Boronic acids can be sensitive to moisture and air, and may undergo dehydration to form boroxines. Storing under an inert atmosphere is recommended for long-term stability.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and commercially available reagent for organic synthesis, particularly in the construction of complex biaryl scaffolds for pharmaceutical and materials science applications. Its unique electronic and steric properties, conferred by the trifluoromethoxy and methyl substituents, make it an attractive building block for fine-tuning the properties of target molecules. This guide provides a foundational understanding of its procurement, synthesis, characterization, and application, empowering researchers to effectively utilize this versatile compound in their synthetic endeavors.

Boronic Acids: Versatile Building Blocks in the Architect's of Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Boronic acids and their derivatives have emerged as indispensable tools in modern organic synthesis, prized for their unique reactivity, stability, and functional group tolerance.[1] This guide provides a comprehensive overview of the core principles and practical applications of boronic acids, with a particular focus on their role in carbon-carbon and carbon-heteroatom bond formation. We will delve into the mechanistic intricacies of cornerstone reactions like the Suzuki-Miyaura, Chan-Lam, and Petasis couplings, offering field-proven insights into experimental design and optimization. Furthermore, this guide will explore the expanding role of boronic acids in medicinal chemistry and drug discovery, highlighting their significance as key pharmacophores and versatile synthetic intermediates.

Introduction: The Unique Chemistry of Boronic Acids

Boronic acids are a class of organoboron compounds characterized by a carbon-boron bond and two hydroxyl groups, with the general formula R-B(OH)₂.[1][2] This structure confers upon them a unique set of properties that make them highly valuable in organic synthesis.

  • Lewis Acidity: The boron atom in a boronic acid possesses an empty p-orbital, rendering it a Lewis acid.[3][4] This allows for reversible covalent interactions with Lewis bases such as diols, amino acids, and other hydroxyl-rich molecules.[2][5] This property is not only crucial for their reactivity but also finds applications in sensing and drug delivery.[5][6]

  • Stability and Handling: Many boronic acids are air- and water-stable crystalline solids, making them easier to handle compared to other organometallic reagents.[2][7] However, they are susceptible to degradation pathways like protodeboronation (cleavage of the C-B bond) and oxidation, particularly under acidic or basic conditions.[8] The formation of cyclic trimers, known as boroxines, through the loss of water can also complicate quantification.[2][7]

  • Green Chemistry Profile: Boronic acids are generally considered to have low toxicity, aligning with the principles of green chemistry.[1]

The versatility of boronic acids is underscored by the wide array of commercially available derivatives, a testament to their widespread utility in reactions like the Suzuki-Miyaura coupling.[9]

The Suzuki-Miyaura Coupling: A Pillar of C-C Bond Formation

The palladium-catalyzed cross-coupling of organoboron compounds with organic halides or triflates, known as the Suzuki-Miyaura reaction, is one of the most powerful and widely used methods for constructing carbon-carbon bonds.[10][11][12] Its significance was recognized with the 2010 Nobel Prize in Chemistry awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi.[10]

2.1. The Catalytic Cycle: A Mechanistic Deep Dive

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[10][11]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide (or triflate) bond of the electrophile, forming a Pd(II) intermediate.[10][12] This is often the rate-determining step.[12]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.[11][13]

  • Reductive Elimination: The two organic groups on the palladium complex couple, forming the new C-C bond and regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.[10][11]

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd2_complex R¹-Pd(II)Ln-X oxidative_addition->pd2_complex transmetalation Transmetalation pd2_coupled R¹-Pd(II)Ln-R² transmetalation->pd2_coupled reductive_elimination Reductive Elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product reagents1 R¹-X reagents2 R²-B(OH)₂ + Base

The catalytic cycle of the Suzuki-Miyaura coupling reaction.
2.2. Practical Considerations and Experimental Protocol

The success of a Suzuki-Miyaura coupling hinges on the careful selection of several key components.

ComponentRole and Key Considerations
Boronic Acid/Ester The nucleophilic partner. Stability can be an issue; boronic esters (e.g., pinacol esters) are often used for increased stability and easier handling.[7][10][14]
Organic Halide/Triflate The electrophilic partner. Reactivity order is generally I > Br > OTf >> Cl.[15] Electron-withdrawing groups on the aryl halide can increase reactivity.[10]
Palladium Catalyst A wide range of Pd(0) and Pd(II) precatalysts are available. Ligand choice is critical; electron-rich and bulky phosphine ligands often enhance catalytic activity.[10][15]
Base Essential for activating the boronic acid. Common choices include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and hydroxides.[10][16] The choice of base can significantly impact the reaction outcome.
Solvent A variety of organic solvents can be used, often with the addition of water.[10] Common choices include dioxane, THF, DMF, and toluene.[10]

Representative Experimental Protocol: Synthesis of 4-Methoxybiphenyl

  • To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoanisole (1.0 mmol, 1.0 equiv), phenylboronic acid (1.1 mmol, 1.1 equiv), and potassium carbonate (2.5 mmol, 2.5 equiv).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%) and a solvent mixture of dioxane and water (e.g., 4:1 ratio, 5 mL).

  • Heat the reaction mixture to 80-100 °C and stir for 2-12 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Filter the mixture through a pad of Celite to remove the catalyst and inorganic salts.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to afford 4-methoxybiphenyl.

Beyond Suzuki-Miyaura: Expanding the Synthetic Utility

While the Suzuki-Miyaura coupling is the most prominent application, boronic acids are key players in a variety of other important transformations.

3.1. Chan-Lam Coupling: Forging C-Heteroatom Bonds

The Chan-Lam coupling provides a powerful method for the formation of carbon-heteroatom bonds, specifically aryl ethers and aryl amines.[17][18][19] This copper-catalyzed reaction couples boronic acids with alcohols or amines and offers a valuable alternative to the palladium-catalyzed Buchwald-Hartwig amination.[17][18] A key advantage is that it can often be conducted at room temperature and open to the air.[17][18]

The proposed mechanism involves the formation of a copper(III) intermediate which then undergoes reductive elimination to form the desired C-O or C-N bond.[18][19]

Chan_Lam_Coupling cluster_cycle Catalytic Cycle cu2 Cu(II) transmetalation Transmetalation with Ar-B(OH)₂ ar_cu2 Ar-Cu(II) transmetalation->ar_cu2 coordination Coordination with H-X-R cu3_complex Ar-Cu(III)-X-R coordination->cu3_complex reductive_elimination Reductive Elimination cu1 Cu(I) reductive_elimination->cu1 product Ar-X-R (X = O, N) reductive_elimination->product oxidation Oxidation (O₂) oxidation->cu2

A simplified representation of the Chan-Lam coupling mechanism.
3.2. Petasis Reaction: A Multicomponent Approach to Amines

The Petasis borono-Mannich (PBM) reaction is a three-component reaction between an amine, a carbonyl compound (aldehyde or ketone), and a vinyl- or aryl-boronic acid to synthesize substituted amines, including α-amino acids and β-amino alcohols.[9][20][21][22] This reaction is valued for its operational simplicity and the wide variety of accessible molecular scaffolds.[9] The key step is the irreversible nucleophilic transfer of the organic group from the boronate to an iminium ion formed in situ.[21][22]

The Petasis reaction has found significant application in the synthesis of natural products and pharmacologically active molecules, including the immunosuppressive agent FTY720 and the antiplatelet agent Clopidogrel.[9][20]

Stability and Handling: The Role of Protecting Groups

While many boronic acids are stable, certain classes, such as some 2-heterocyclic, vinyl, and cyclopropyl derivatives, are prone to decomposition.[23] To overcome this, various protecting groups have been developed to enhance their stability and shelf-life.[7][24]

  • Boronic Esters: The most common strategy is the formation of boronic esters with diols.[7]

    • Pinacol Esters (Bpin): These are widely used due to their stability to column chromatography and their ability to be used directly in Suzuki-Miyaura couplings.[7]

    • MIDA Esters (N-methyliminodiacetyl): These are exceptionally stable and render the boron atom inert to cross-coupling conditions, allowing for sequential reactions.[24][25] They can be deprotected under basic conditions.[7][25]

  • Trifluoroborate Salts (R-BF₃K): These salts are often highly crystalline and stable solids that can be easily handled and purified.[7]

The choice of protecting group depends on the specific boronic acid and the subsequent reaction conditions, allowing for a "slow-release" of the reactive boronic acid in situ when needed.[23]

Boronic Acids in Drug Discovery and Development

The unique properties of boronic acids have made them increasingly important in medicinal chemistry.[5][6]

  • As Key Building Blocks: The Suzuki-Miyaura and other coupling reactions are extensively used in the synthesis of complex drug molecules, where the formation of biaryl structures is often a key step.[1][26]

  • As Pharmacophores: The boronic acid moiety itself can act as a crucial pharmacophore by forming reversible covalent bonds with serine, threonine, or cysteine residues in the active sites of enzymes.[2][5] This has led to the development of potent enzyme inhibitors.

Notable FDA-Approved Drugs Containing a Boronic Acid Moiety:

Drug NameBrand NameTherapeutic UseMechanism of Action
Bortezomib Velcade®Multiple MyelomaProteasome inhibitor[2][5][27]
Ixazomib Ninlaro®Multiple MyelomaProteasome inhibitor[6][27]
Vaborbactam Vabomere®Complicated Infectionsβ-lactamase inhibitor[6]

The success of these drugs has spurred significant interest in the development of new boron-containing therapeutic agents for a wide range of diseases, including cancer, and bacterial and viral infections.[5][6][27]

Conclusion and Future Outlook

Boronic acids have transitioned from chemical curiosities to indispensable mainstays of modern organic synthesis. Their stability, functional group tolerance, and predictable reactivity in powerful bond-forming reactions have revolutionized the way chemists approach the synthesis of complex molecules. The continued development of new catalysts, ligands, and boronic acid derivatives promises to further expand their synthetic utility. In the realm of drug discovery, the proven success of boronic acid-containing drugs ensures that this versatile functional group will remain a focal point of research for the foreseeable future, offering new opportunities to address unmet medical needs.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pharmaceutical Ingredients using 2-Methyl-4-(trifluoromethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 2-Methyl-4-(trifluoromethoxy)phenyl Moiety in Drug Discovery

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. The trifluoromethoxy (-OCF₃) group, in particular, has garnered significant attention for its ability to enhance key pharmaceutical properties.[1] When coupled with a methyl group on a phenylboronic acid scaffold, as in 2-Methyl-4-(trifluoromethoxy)phenylboronic acid, it becomes a powerful building block for the synthesis of novel active pharmaceutical ingredients (APIs). This unique substitution pattern offers a compelling combination of steric and electronic properties that can profoundly influence a drug candidate's metabolic stability, lipophilicity, and target binding affinity.

The trifluoromethoxy group is a strong electron-withdrawing group, which can modulate the pKa of nearby functionalities and influence ligand-receptor interactions.[1] Furthermore, the carbon-fluorine bonds in the -OCF₃ group are exceptionally strong, rendering it highly resistant to metabolic degradation and thereby increasing the in vivo half-life of a drug.[2] The additional methyl group at the ortho position introduces steric hindrance that can dictate the preferred conformation of the biaryl product, a critical factor in optimizing binding to a biological target.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of this compound in the synthesis of pharmaceutical ingredients, with a focus on the Suzuki-Miyaura cross-coupling reaction.

Core Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl compounds.[3][4] This reaction is a staple in pharmaceutical process chemistry due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids.[5]

Mechanistic Overview

The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps:

  • Oxidative Addition: A palladium(0) catalyst reacts with an aryl halide (or triflate) to form a palladium(II) intermediate.

  • Transmetalation: The organic moiety from the boronic acid is transferred to the palladium(II) center, a step that is typically facilitated by a base.

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the desired biaryl product and regenerating the palladium(0) catalyst.

Suzuki_Miyaura_Cycle

Diagram 1: Simplified Catalytic Cycle of the Suzuki-Miyaura Reaction.

Experimental Protocols

The following protocols are provided as a starting point for the Suzuki-Miyaura coupling of this compound with various aryl halides. Optimization of these conditions may be necessary depending on the specific substrates used.

Protocol 1: General Procedure for the Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is suitable for a wide range of aryl bromides and provides a robust starting point for reaction optimization.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Potassium phosphate (K₃PO₄, 2.0 equiv)

  • Toluene (5 mL per 1 mmol of aryl bromide)

  • Water (0.5 mL per 1 mmol of aryl bromide)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), this compound (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed toluene (5 mL) and degassed water (0.5 mL) via syringe.

  • Stir the reaction mixture vigorously at 100 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

This method is particularly useful for rapid reaction screening and the synthesis of small compound libraries.

Materials:

  • This compound (1.5 equiv)

  • Aryl chloride (1.0 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 5 mol%)

  • Cesium carbonate (Cs₂CO₃, 2.0 equiv)

  • 1,4-Dioxane (2 mL)

  • Water (0.2 mL)

Procedure:

  • In a microwave vial, combine the aryl chloride (0.2 mmol), this compound (0.3 mmol), Pd(dppf)Cl₂ (0.01 mmol), and Cs₂CO₃ (0.4 mmol).

  • Add 1,4-dioxane (2 mL) and water (0.2 mL).

  • Seal the vial with a cap and place it in a microwave reactor.

  • Heat the mixture to 120-150 °C for 15-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Dilute the reaction mixture with ethyl acetate (10 mL) and pass it through a short plug of silica gel, eluting with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • If necessary, purify the crude product further by flash column chromatography.

Data Presentation: Catalyst and Base Selection

The choice of catalyst, ligand, and base is critical for a successful Suzuki-Miyaura coupling. The following table provides a summary of common catalytic systems and bases, along with their typical applications, to guide the optimization process.

Catalyst/Ligand SystemBaseTypical Substrates & ConditionsKey Considerations
Pd(PPh₃)₄Na₂CO₃, K₂CO₃Aryl iodides and bromides. Generally requires elevated temperatures (80-110 °C).A classic, versatile catalyst. May be less effective for challenging substrates.
Pd(OAc)₂ / SPhosK₃PO₄Aryl chlorides, bromides, and triflates. Often effective at lower temperatures.SPhos is a bulky, electron-rich ligand that can facilitate the coupling of less reactive partners.
Pd(dppf)Cl₂Cs₂CO₃, K₂CO₃A broad range of aryl and heteroaryl halides. Robust and reliable.The dppf ligand can stabilize the palladium catalyst, leading to higher yields.
"Ligandless" Pd(OAc)₂K₂CO₃, Na₂CO₃Activated aryl bromides. Can be performed in aqueous media.The absence of a phosphine ligand can simplify purification, but may lead to lower yields for less reactive substrates.[6]

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for a Suzuki-Miyaura coupling reaction followed by purification.

Suzuki_Workflow

Diagram 2: General workflow for Suzuki-Miyaura coupling and purification.

Causality Behind Experimental Choices

  • Choice of Catalyst and Ligand: For challenging couplings, such as those involving sterically hindered aryl halides or electron-rich boronic acids, the use of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) is often necessary.[7] These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle.

  • Role of the Base: The base plays a crucial role in the transmetalation step by activating the boronic acid.[4] The choice of base can significantly impact the reaction rate and yield. Inorganic bases such as carbonates and phosphates are commonly used. For sensitive substrates, milder bases may be required to prevent side reactions.

  • Solvent Selection: A mixture of an organic solvent (e.g., toluene, dioxane) and water is frequently employed. Water is often necessary to dissolve the inorganic base and facilitate the transmetalation step. The use of degassed solvents is important to prevent the oxidation of the palladium(0) catalyst.

Trustworthiness and Self-Validating Systems

To ensure the reliability and reproducibility of the synthetic protocols, it is essential to incorporate self-validating measures:

  • Reaction Monitoring: Closely monitor the reaction progress using appropriate analytical techniques (TLC, LC-MS, GC-MS). This allows for the determination of the optimal reaction time and can provide early indications of any issues.

  • Characterization of the Final Product: Thoroughly characterize the purified product using a combination of NMR spectroscopy (¹H, ¹³C, ¹⁹F), mass spectrometry, and melting point analysis to confirm its identity and purity.

  • Consistency of Reagents: Use high-purity starting materials, as impurities can interfere with the catalytic cycle and lead to lower yields and the formation of byproducts.

Conclusion

This compound is a valuable and versatile building block for the synthesis of pharmaceutical ingredients. Its unique substitution pattern provides medicinal chemists with a powerful tool to fine-tune the properties of drug candidates. The Suzuki-Miyaura cross-coupling reaction is a robust and reliable method for incorporating this moiety into a wide range of molecular scaffolds. The protocols and guidelines presented in this application note provide a solid foundation for the successful application of this compound in drug discovery and development programs.

References

Application Notes and Protocols for the Use of 2-Methyl-4-(trifluoromethoxy)phenylboronic Acid in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the Trifluoromethoxy Group in Advanced Polymers

In the relentless pursuit of high-performance materials, the strategic incorporation of fluorine-containing functional groups has emerged as a cornerstone of modern polymer design. Among these, the trifluoromethoxy (-OCF₃) group offers a unique constellation of properties that are highly sought after in advanced applications, from microelectronics to aerospace. Unlike the more common trifluoromethyl (-CF₃) group, the trifluoromethoxy moiety imparts a distinct combination of high thermal stability, chemical inertness, low surface energy, and, most critically, a significantly reduced dielectric constant. The introduction of the -OCF₃ group can increase the free volume within a polymer matrix, which is a key factor in lowering the dielectric constant.[1] Furthermore, polymers containing such fluorinated groups often exhibit enhanced solubility in organic solvents, improved optical transparency, and greater resistance to moisture absorption.[2]

This guide focuses on a particularly promising monomer: 2-Methyl-4-(trifluoromethoxy)phenylboronic acid . The presence of the methyl group in the ortho position introduces a steric element that can influence polymer chain packing and solubility, while the trifluoromethoxy group at the para position is poised to maximize its impact on the polymer's electronic and physical properties. This monomer is an ideal building block for the synthesis of advanced poly(arylene)s and other conjugated polymers via Suzuki-Miyaura cross-coupling polymerization. The resulting polymers are anticipated to possess a valuable combination of low dielectric constant, high thermal stability, and good processability, making them prime candidates for applications in high-speed communication networks, flexible circuitry, and advanced composite materials.

Core Principles: Suzuki-Miyaura Cross-Coupling for Poly(arylene) Synthesis

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds, and it has been extensively adapted for the synthesis of conjugated polymers.[3][4] The polymerization proceeds via a catalytic cycle involving a palladium catalyst, which facilitates the coupling of an organoboron compound (in this case, this compound) with an aryl halide or triflate comonomer.

The general mechanism involves three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (Ar-X) to form a palladium(II) intermediate.

  • Transmetalation: The organic group from the boronic acid (Ar'-B(OH)₂) is transferred to the palladium(II) center, typically requiring a base to activate the boronic acid.

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the desired biaryl unit, regenerating the palladium(0) catalyst to continue the cycle.

By using bifunctional monomers (e.g., a dihaloaromatic compound and a diboronic acid, or a halo-arylboronic acid for self-condensation), this cycle can be repeated to build long polymer chains. The choice of catalyst, ligand, base, and solvent system is critical for achieving high molecular weight polymers with controlled structures.[5]

Experimental Protocols

While specific literature on the polymerization of this compound is emerging, the following protocols are based on well-established procedures for the Suzuki-Miyaura polymerization of structurally similar fluorinated and methylated arylboronic acids. These should serve as a robust starting point for researchers.

Protocol 1: Synthesis of a Homopolymer via Self-Condensation of an Aryl Bromide-Boronic Acid Monomer

This protocol outlines the synthesis of a poly(arylene) from a hypothetical monomer, 4-bromo-3-methyl-5-(trifluoromethoxy)phenylboronic acid , which would be analogous to a self-condensing polymerization. For the purpose of this guide, we will adapt this to a copolymerization of this compound with a suitable di-bromo comonomer.

Protocol 2: Synthesis of a Copolymer of this compound and 1,4-Dibromobenzene

This protocol describes the synthesis of a poly(2-methyl-4-(trifluoromethoxy)-1,1':4',1''-terphenyl) derivative, a polymer with a backbone composed of alternating units from the two monomers.

Materials:

  • This compound (1.00 eq.)

  • 1,4-Dibromobenzene (1.00 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 eq.)

  • Anhydrous potassium carbonate (K₂CO₃) (4.00 eq.)

  • Toluene (anhydrous, degassed)

  • N,N-Dimethylformamide (DMF) (anhydrous, degassed)

  • Deionized water (degassed)

  • Methanol

  • Hydrochloric acid (1 M)

Instrumentation:

  • Schlenk flask or three-neck round-bottom flask

  • Magnetic stirrer and hot plate with oil bath

  • Condenser

  • Inert gas supply (Argon or Nitrogen)

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a 100 mL Schlenk flask equipped with a magnetic stir bar and a condenser, add this compound (e.g., 2.36 g, 10 mmol), 1,4-dibromobenzene (2.36 g, 10 mmol), and anhydrous potassium carbonate (5.52 g, 40 mmol).

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Under a positive pressure of inert gas, add a degassed mixture of toluene (30 mL) and DMF (10 mL) via cannula or syringe.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.23 g, 0.2 mmol) to the reaction mixture under a positive flow of inert gas.

  • Polymerization: Heat the reaction mixture to 90 °C with vigorous stirring. The reaction is typically allowed to proceed for 48-72 hours. The progress of the polymerization can be monitored by the increasing viscosity of the solution.

  • Polymer Precipitation: After cooling to room temperature, pour the viscous polymer solution into a beaker containing 400 mL of rapidly stirring methanol. A fibrous precipitate should form.

  • Purification:

    • Filter the polymer and wash it thoroughly with methanol.

    • To remove any residual catalyst and inorganic salts, stir the polymer in 200 mL of 1 M HCl for 2 hours, filter, and wash with deionized water until the filtrate is neutral.

    • Further purify the polymer by re-dissolving it in a minimal amount of a suitable solvent (e.g., chloroform or THF) and re-precipitating it into methanol.

    • Collect the final polymer by filtration and dry it in a vacuum oven at 60 °C overnight.

Causality Behind Experimental Choices:

  • Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki-Miyaura reactions. Other palladium sources and ligands (e.g., Pd(OAc)₂ with SPhos or XPhos) can also be used and may require optimization.

  • Base: An inorganic base like K₂CO₃ is essential for the transmetalation step. The use of an aqueous solution of the base is common, but anhydrous conditions with a phase-transfer catalyst can also be employed.

  • Solvent System: A two-phase system (e.g., toluene/water) or a single-phase system with a polar aprotic solvent like DMF or THF is typically used. The choice of solvent affects the solubility of the monomers, the growing polymer chain, and the catalyst complex. Degassing is crucial to prevent oxidation of the Pd(0) catalyst.

  • Temperature: The reaction is typically heated to ensure a reasonable reaction rate. The optimal temperature will depend on the specific monomers and catalyst system.

  • Purification: Thorough washing is necessary to remove impurities that can affect the final properties of the polymer.

Expected Polymer Properties and Data

Polymers derived from this compound are expected to exhibit a range of desirable properties characteristic of fluorinated poly(arylene)s.

Table 1: Anticipated Properties of Poly(2-methyl-4-(trifluoromethoxy)-1,1':4',1''-terphenyl)

PropertyExpected Value/RangeRationale/Supporting Evidence
Molecular Weight (Mₙ) 20,000 - 80,000 g/mol Suzuki-Miyaura polymerization can yield high molecular weight polymers, essential for good mechanical properties.[6]
Polydispersity Index (PDI) 1.5 - 3.0Step-growth polymerizations like Suzuki coupling typically result in PDIs in this range.
Glass Transition Temp. (T₉) 200 - 300 °CThe rigid aromatic backbone contributes to a high T₉. The methyl group may slightly decrease this compared to a non-substituted analog.
Thermal Decomposition Temp. (T₅%) > 450 °C (in N₂)Fluorinated poly(arylene)s are known for their excellent thermal stability.[6]
Dielectric Constant (k) 2.4 - 2.8 (at 1 MHz)The -OCF₃ group is highly effective at lowering the dielectric constant by increasing free volume and reducing polarizability.[1]
Solubility Soluble in common organic solvents (THF, CHCl₃, Toluene)The methyl group and the non-linear structure imparted by the ortho-substitution are expected to disrupt chain packing and enhance solubility.[6]

Visualizations

Suzuki-Miyaura Polymerization Workflow

G cluster_prep 1. Reaction Preparation cluster_reaction 2. Polymerization cluster_purification 3. Workup & Purification prep1 Weigh Monomers: This compound & 1,4-Dibromobenzene prep2 Add Anhydrous K₂CO₃ prep1->prep2 prep3 Assemble Schlenk Flask with Condenser prep2->prep3 react1 Evacuate & Backfill with Inert Gas (3x) prep3->react1 react2 Add Degassed Toluene/DMF Solvent react1->react2 react3 Add Pd(PPh₃)₄ Catalyst react2->react3 react4 Heat to 90°C (48-72 hours) react3->react4 workup1 Cool to Room Temp. react4->workup1 workup2 Precipitate Polymer in Methanol workup1->workup2 workup3 Filter and Wash with Methanol workup2->workup3 workup4 Stir in 1M HCl, Filter and Wash with H₂O workup3->workup4 workup5 Redissolve & Reprecipitate workup4->workup5 workup6 Dry in Vacuum Oven workup5->workup6 final_product final_product workup6->final_product Final Polymer Suzuki_Cycle Pd0 Pd(0)Ln PdII_ArX Ar-Pd(II)Ln-X Pd0->PdII_ArX PdII_ArAr Ar-Pd(II)Ln-Ar' PdII_ArX->PdII_ArAr Transmetalation PdII_ArAr->Pd0 Polymer Ar-Ar' (Polymer Chain Growth) PdII_ArAr->Polymer Reductive Elimination Monomer1 Ar-X (Dihaloarene) Monomer1->PdII_ArX Oxidative Addition Monomer2 Ar'-B(OH)₂ (Boronic Acid) Monomer2->PdII_ArAr Base Base (e.g., K₂CO₃) Base->PdII_ArAr

References

Application Notes & Protocols for C-C Bond Formation Using 2-Methyl-4-(trifluoromethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide for utilizing 2-Methyl-4-(trifluoromethoxy)phenylboronic acid in palladium-catalyzed C-C bond formation, with a primary focus on the Suzuki-Miyaura cross-coupling reaction. The unique substitution pattern of this reagent—an ortho-methyl group and a para-trifluoromethoxy group—presents specific challenges and opportunities in synthetic strategy. This guide elucidates the mechanistic rationale behind protocol optimization, offers detailed, field-tested experimental procedures, and summarizes key reaction parameters to empower researchers in medicinal chemistry and drug development to leverage this versatile building block effectively.

Introduction: The Strategic Advantage of the 2-Methyl-4-(trifluoromethoxy)phenyl Moiety

The formation of carbon-carbon (C-C) bonds is a cornerstone of modern organic synthesis, particularly in the construction of complex molecular architectures for pharmaceuticals.[1] Arylboronic acids are pivotal reagents in this field due to their stability, low toxicity, and broad functional group tolerance, most notably in the Suzuki-Miyaura cross-coupling reaction.[2][3][4]

This compound is a particularly valuable building block in drug discovery for several reasons:

  • The Trifluoromethoxy (-OCF₃) Group: This substituent significantly enhances key pharmacokinetic properties. It is a potent electron-withdrawing group that also dramatically increases lipophilicity, which can improve a molecule's ability to cross biological membranes.[5] Furthermore, the strength of the C-F bonds imparts high metabolic stability, potentially increasing the in vivo half-life of a drug candidate.[5][6]

  • The Ortho-Methyl (-CH₃) Group: The methyl group introduces steric bulk adjacent to the reacting center. This can be strategically employed to influence the conformation of the final biaryl product, which is often critical for optimizing binding to a biological target. However, this steric hindrance also presents a synthetic challenge that must be addressed through careful reaction optimization.[7][8][9]

This guide will dissect the critical parameters for achieving high-yield Suzuki-Miyaura couplings with this sterically hindered and electronically modulated boronic acid.

The Suzuki-Miyaura Coupling: Mechanistic Considerations

A successful Suzuki-Miyaura coupling hinges on the smooth execution of a catalytic cycle involving a palladium catalyst. Understanding this cycle is crucial for troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln ArPdX Ar-Pd(II)X(Ln) Pd0->ArPdX Ar-X OxAdd Oxidative Addition ArPdAr Ar-Pd(II)-Ar'(Ln) ArPdX->ArPdAr [Ar'B(OH)₃]⁻ Transmetal Transmetalation ArPdAr->Pd0 Ar-Ar' RedElim Reductive Elimination Product Ar-Ar' Boronic Ar'B(OH)₂ Base Base (e.g., CO₃²⁻) Borate [Ar'B(OH)₃]⁻ Base->Borate + OH⁻ Halide Ar-X

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (Ar') is transferred to the palladium center. This step is often rate-limiting and requires activation of the boronic acid by a base to form a more nucleophilic borate species. The steric hindrance from the ortho-methyl group on this compound can slow this step.

  • Reductive Elimination: The two coupled organic fragments (Ar-Ar') are expelled from the palladium complex, regenerating the active Pd(0) catalyst.

Optimizing Reaction Conditions: A Parameter-by-Parameter Analysis

Achieving high yields with this compound requires careful tuning of several parameters to overcome the challenge of steric hindrance.

Catalyst and Ligand Selection

For sterically demanding couplings, the choice of ligand is paramount. While standard catalysts like Pd(PPh₃)₄ can be effective in some cases, couplings involving ortho-substituted partners often benefit from the use of bulky, electron-rich phosphine ligands.[8]

  • Buchwald-type Ligands: Ligands such as SPhos, XPhos, and RuPhos are designed to promote both oxidative addition and reductive elimination while stabilizing the palladium center. Their bulkiness can create a wider coordination sphere around the palladium, facilitating the approach of the sterically hindered boronic acid.

  • N-Heterocyclic Carbenes (NHCs): NHC ligands are strong electron donors that form very stable complexes with palladium. Their steric properties can be finely tuned, making them effective for challenging couplings.[9]

The Role of the Base

The base is critical for activating the boronic acid. The choice of base can significantly influence reaction rates and yields.

  • Inorganic Carbonates (K₂CO₃, Na₂CO₃, Cs₂CO₃): These are the most common bases used. Potassium carbonate (K₂CO₃) is a good starting point. Cesium carbonate (Cs₂CO₃) is more soluble and a stronger base, often providing better results in difficult couplings, albeit at a higher cost.[10]

  • Phosphates (K₃PO₄): Potassium phosphate is another effective base, particularly in anhydrous conditions.

  • Organic Bases: In some instances, organic bases like triethylamine (TEA) or diisopropylethylamine (DIPEA) can be used, though they are less common for activating boronic acids.

Solvent System

The solvent must solubilize the reactants and facilitate the interaction between the organic and aqueous phases (if a biphasic system is used).

  • Ethereal Solvents: Dioxane, tetrahydrofuran (THF), and 2-methyl-THF are excellent choices. They are polar enough to dissolve the palladium catalyst and base while being compatible with the organic reactants.

  • Aromatic Solvents: Toluene is frequently used, often in combination with water and a phase-transfer catalyst.

  • Biphasic Systems: A common setup involves a mixture of an organic solvent (like toluene or dioxane) and an aqueous solution of the base (e.g., 2M Na₂CO₃).[10] This facilitates the removal of inorganic byproducts during workup.

Temperature and Reaction Time

Due to the steric hindrance, elevated temperatures are typically required to drive the reaction to completion.

  • Conventional Heating: Temperatures ranging from 80 °C to 110 °C are common.

  • Microwave Irradiation: Microwave synthesis can significantly accelerate the reaction, often reducing reaction times from hours to minutes.[10] This is particularly useful for high-throughput synthesis in a drug discovery setting.

Experimental Protocols

The following protocols are provided as robust starting points. Optimization may be required depending on the specific coupling partner.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling (Conventional Heating)
  • Reagent Preparation: To an oven-dried reaction vessel (e.g., a Schlenk tube or round-bottom flask) equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), the palladium catalyst (e.g., PdCl₂(dppf), 1-5 mol%), and the base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Inert Atmosphere: Seal the vessel with a septum, and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1, 0.1-0.2 M concentration relative to the limiting reagent) via syringe.

  • Reaction: Place the vessel in a preheated oil bath at the desired temperature (e.g., 85-100 °C) and stir vigorously for the specified time (typically 4-24 hours).

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
  • Reagent Preparation: In a microwave reaction vial, combine the aryl halide (1.0 equiv), this compound (1.5 equiv), palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%), and base (e.g., K₂CO₃, 2.0-3.0 equiv).

  • Solvent Addition: Add the solvent (e.g., N,N-Dimethylformamide or dioxane). Ensure all solids are dissolved to prevent localized overheating.

  • Reaction: Seal the vial and place it in the microwave reactor. Irradiate at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-45 minutes).

  • Workup and Purification: Follow steps 6 and 7 from Protocol 1.

Experimental_Workflow Start Start Reagents Combine Reactants: Aryl Halide Boronic Acid Catalyst & Base Start->Reagents Inert Establish Inert Atmosphere (N₂/Ar) Reagents->Inert Solvent Add Degassed Solvent Inert->Solvent Reaction Reaction Conditions Solvent->Reaction Conventional Conventional Heating (80-110 °C, 4-24h) Reaction->Conventional Method A Microwave Microwave Irradiation (120-150 °C, 15-45min) Reaction->Microwave Method B Monitoring Monitor Progress (TLC / LC-MS) Conventional->Monitoring Microwave->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Pure Biaryl Product Purify->Product

Caption: A generalized workflow for Suzuki-Miyaura coupling experiments.

Data Summary: Recommended Starting Conditions

The table below summarizes recommended starting conditions for the Suzuki-Miyaura coupling of this compound with various aryl halides.

ParameterCondition A (Standard)Condition B (Sterically Hindered)Condition C (Microwave)
Aryl Halide Aryl Bromide/IodideAryl Chloride / Hindered BromideAryl Bromide/Chloride
Catalyst Pd(PPh₃)₄ (3 mol%) or PdCl₂(dppf) (3 mol%)Pd₂(dba)₃ (2 mol%) with SPhos (4 mol%)PdCl₂(dppf) (5 mol%)
Base K₂CO₃ (2.5 equiv)Cs₂CO₃ (2.5 equiv) or K₃PO₄ (3 equiv)K₂CO₃ (3 equiv)
Solvent Dioxane / H₂O (4:1)Toluene or 2-MeTHFDMF or Dioxane
Temperature 90 °C110 °C150 °C
Time 12-24 h18-36 h20-40 min

Conclusion

This compound is a highly valuable reagent for introducing a synthetically useful moiety into complex molecules. While its ortho-methyl group presents a steric challenge, this can be effectively overcome through the rational selection of bulky phosphine ligands, appropriate bases, and optimized thermal or microwave conditions. The protocols and guidelines presented herein provide a solid foundation for researchers to successfully implement this building block in their synthetic campaigns, accelerating the development of novel therapeutics and functional materials.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling Yield with 2-Methyl-4-(trifluoromethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center dedicated to overcoming the challenges associated with the Suzuki-Miyaura cross-coupling of 2-Methyl-4-(trifluoromethoxy)phenylboronic acid. As Senior Application Scientists, we understand that while the Suzuki coupling is a cornerstone of modern synthesis, substrates bearing both sterically demanding and electron-withdrawing groups require a nuanced and informed approach to achieve high yields and purity.[1]

This guide is structured to provide you with direct, actionable solutions to common problems, moving from troubleshooting specific experimental failures to providing robust, optimized protocols. Our aim is to not only offer solutions but to explain the underlying chemical principles, empowering you to make informed decisions in your own research.

Troubleshooting Guide: From Low Yields to Unwanted Side Products

This section addresses the most common issues encountered when using this compound in Suzuki-Miyaura couplings.

Q1: My Suzuki coupling reaction has a very low yield or has failed completely. What are the first things I should check?

A1: A failed Suzuki coupling can often be traced back to a few fundamental issues. Before extensive re-optimization, perform a systematic check of your core components:

  • Catalyst and Ligand Integrity: The active Pd(0) species is susceptible to oxidation.[2] If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂), ensure it can be efficiently reduced in situ. Older palladium sources or phosphine ligands that have been exposed to air can have significantly reduced activity.

  • Reagent Purity and Stability:

    • Boronic Acid Quality: this compound, being electron-deficient, is particularly susceptible to protodeboronation, a side reaction where the C-B bond is cleaved by a proton source (like water), leading to the formation of 1-methyl-3-(trifluoromethoxy)benzene.[3] Using fresh, high-purity boronic acid is critical. Consider converting it to a more stable form, such as a pinacol ester or an MIDA boronate, if instability is a persistent issue.

    • Aryl Halide Reactivity: The reactivity of your coupling partner follows the general trend: I > Br > OTf >> Cl. Couplings with aryl chlorides are notoriously more challenging and demand highly active, specialized catalyst systems.

  • Oxygen Contamination: Rigorous exclusion of oxygen is paramount.[2] Oxygen can lead to the oxidative degradation of the Pd(0) catalyst and promote the unwanted homocoupling of your boronic acid. Ensure all solvents are thoroughly degassed and the reaction is maintained under a positive pressure of an inert gas (Argon or Nitrogen) from start to finish.

Q2: I'm observing a significant amount of homocoupling product from my boronic acid. How can I minimize this side reaction?

A2: The formation of 2,2'-dimethyl-4,4'-bis(trifluoromethoxy)biphenyl (the homocoupling product) is a common issue, especially with electron-deficient boronic acids. This side reaction is primarily driven by two mechanisms:

  • Oxygen-Mediated Coupling: As mentioned, oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that couples two molecules of the boronic acid.

  • Inefficient Catalysis: If the primary catalytic cycle is slow, the palladium catalyst may participate in side reactions.

Strategies to Minimize Homocoupling:

  • Rigorous Degassing: This is the most critical step. Use freeze-pump-thaw cycles for your solvents or sparge them with an inert gas for an extended period (20-30 minutes). Ensure your reaction flask is also thoroughly purged.

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst like Pd(PPh₃)₄ or Pd₂(dba)₃ can sometimes be more effective than relying on the in-situ reduction of a Pd(II) source.[2]

  • Ligand Choice: Bulky, electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), can accelerate the desired cross-coupling pathway, outcompeting the homocoupling reaction.[1][2]

  • Slow Addition: Adding the boronic acid solution slowly to the reaction mixture can keep its instantaneous concentration low, disfavoring the bimolecular homocoupling side reaction.

Q3: My reaction stalls, and I see significant protodeboronation of my starting material. What conditions should I change?

A3: Protodeboronation is a major challenge with electron-deficient arylboronic acids.[3][4] The electron-withdrawing trifluoromethoxy group makes the ipso-carbon more susceptible to protonolysis.

Mitigation Strategies for Protodeboronation:

  • Choice of Base: The base is crucial for activating the boronic acid for transmetalation, but strong bases in aqueous media can accelerate protodeboronation.[3][5]

    • Weaker Bases: Consider using milder bases like K₃PO₄, Cs₂CO₃, or even KF.

    • Anhydrous Conditions: While many Suzuki protocols use aqueous bases, water is the proton source for this side reaction. Switching to anhydrous conditions with a base like K₃PO₄ in a solvent like dioxane or toluene can be highly effective.

  • Reaction Temperature and Time: Higher temperatures and longer reaction times increase the likelihood of protodeboronation. Aim for the lowest temperature that allows for a reasonable reaction rate. If possible, use a more active catalyst that allows for shorter reaction times.

  • Use of Boronic Esters: As mentioned, converting the boronic acid to a more stable derivative like a pinacol ester can protect it from premature decomposition. These esters often release the active boronic acid species slowly into the reaction, minimizing its concentration and thus the rate of protodeboronation.

Q4: The ortho-methyl group on my boronic acid seems to be hindering the reaction. How do I overcome steric hindrance?

A4: The 2-methyl group introduces significant steric bulk, which can slow down both the transmetalation and reductive elimination steps of the catalytic cycle.[1][6] This often requires more "forcing" conditions and a carefully selected catalyst system.

Solutions for Sterically Hindered Couplings:

  • Bulky, Electron-Rich Ligands: This is where modern biarylphosphine ligands are essential. Ligands like XPhos, SPhos, and RuPhos are designed to promote the coupling of sterically demanding substrates by creating a bulky, reactive coordination sphere around the palladium center that accelerates both oxidative addition and reductive elimination.[1][2]

  • Stronger, Non-Aqueous Bases: A strong base like K₃PO₄ or Cs₂CO₃ is often necessary to facilitate the challenging transmetalation step with hindered partners.[2]

  • Higher Temperatures: Increased thermal energy is often required to overcome the higher activation barriers associated with hindered substrates. Solvents with high boiling points like toluene, dioxane, or DMF may be necessary.[2]

Frequently Asked Questions (FAQs)

Q: What are the ideal storage and handling conditions for this compound?

A: Like many boronic acids, this compound should be stored in a cool, dry place under an inert atmosphere (e.g., in a desiccator or glovebox).[7][8] It is sensitive to moisture and air, which can lead to gradual decomposition and the formation of boroxines (the trimeric anhydride), impacting its reactivity. For long-term storage, refrigeration is recommended.

Q: Why is the trifluoromethoxy (-OCF₃) group considered "electron-withdrawing"?

A: While the oxygen atom has lone pairs that can donate into the aromatic ring via resonance, the three highly electronegative fluorine atoms create a powerful inductive effect that pulls electron density away from the ring.[9][10] This overall electron-withdrawing nature makes the boronic acid less nucleophilic, which can slow down the transmetalation step in the Suzuki coupling.[11]

Q: Can I use a universal set of "best" conditions for all my Suzuki couplings with this boronic acid?

A: Unfortunately, no. The optimal conditions for a Suzuki coupling are highly substrate-dependent. The nature of your aryl halide (iodide, bromide, chloride), its electronic properties, and any steric hindrance will all influence the ideal choice of catalyst, ligand, base, solvent, and temperature. The protocols below provide excellent starting points, but some level of screening and optimization is often necessary.

Visualizing the Process

To better understand the reaction and troubleshooting logic, refer to the diagrams below.

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Active Pd(0) Catalyst Ar-Pd(II)-X Oxidative Addition Intermediate Pd(0)L2->Ar-Pd(II)-X Ar-Pd(II)-Ar' Transmetalation Intermediate Ar-Pd(II)-X->Ar-Pd(II)-Ar' Ar-Pd(II)-Ar'->Pd(0)L2 Product Ar-Ar' Ar-Pd(II)-Ar'->Product Reductive Elimination Ar-X Aryl Halide Ar-X->Ar-Pd(II)-X Oxidative Addition Ar'-B(OH)2 Boronic Acid Boronate Ar'-B(OH)3⁻ Ar'-B(OH)2->Boronate Activation Base Base Base->Boronate Boronate->Ar-Pd(II)-Ar' Transmetalation

Caption: The Suzuki-Miyaura Catalytic Cycle.

Troubleshooting_Flowchart start Low Yield / No Reaction check_reagents Check Reagent Quality (Catalyst, Ligand, Boronic Acid) start->check_reagents check_setup Verify Inert Atmosphere (Degassed Solvents) check_reagents->check_setup side_products Analyze Side Products (TLC, LC-MS) check_setup->side_products homocoupling Homocoupling Observed side_products->homocoupling Yes protodeboronation Protodeboronation Observed side_products->protodeboronation Yes no_conversion Starting Material Remains side_products->no_conversion No/Minimal optimize_homocoupling Use Pd(0) Source Slow Boronic Acid Addition Rigorously Degas homocoupling->optimize_homocoupling optimize_proto Use Milder Base (K3PO4) Anhydrous Conditions Use Boronic Ester protodeboronation->optimize_proto optimize_conversion Increase Temperature Switch to Bulky Ligand (XPhos) Use Stronger Base (Cs2CO3) no_conversion->optimize_conversion solution Optimized Conditions optimize_homocoupling->solution optimize_proto->solution optimize_conversion->solution

Caption: Troubleshooting workflow for Suzuki coupling.

Experimental Protocols

The following protocols provide a starting point for your experiments. Protocol 2 is specifically designed to address the challenges of steric hindrance and electron-deficient coupling partners.

Protocol 1: Standard Suzuki Coupling Conditions

This protocol is a general starting point suitable for reactive aryl bromides or iodides.

Component Amount Equivalents Mol Notes
Aryl Halide (Ar-X)(Scale-dependent)1.01.0 mmolThe limiting reagent.
This compound286 mg1.21.2 mmolUse a slight excess to drive the reaction.
Pd(PPh₃)₄29 mg0.0250.025 mmolA common Pd(0) catalyst.
K₂CO₃276 mg2.02.0 mmolStandard base.
Solvent (Dioxane/H₂O, 4:1)5 mL--Ensure solvents are thoroughly degassed.

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and K₂CO₃ (2.0 mmol).

  • Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Under a positive pressure of inert gas, add the degassed solvent mixture (5 mL of 4:1 Dioxane/H₂O).

  • Sparge the resulting suspension with the inert gas for 15-20 minutes to ensure thorough deoxygenation.

  • Finally, add the Pd(PPh₃)₄ catalyst (0.025 mmol) under a positive flow of inert gas.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Optimized Conditions for a Challenging Coupling

This protocol is tailored for less reactive aryl halides (e.g., aryl chlorides) or when side reactions are problematic. It employs a modern catalyst system and anhydrous conditions.

Component Amount Equivalents Mol Notes
Aryl Halide (Ar-X)(Scale-dependent)1.01.0 mmolThe limiting reagent.
This compound330 mg1.51.5 mmolIncreased excess to counter protodeboronation.
XPhos Pd G321 mg0.020.02 mmolA highly active precatalyst for challenging substrates.
K₃PO₄ (finely ground)425 mg2.02.0 mmolStrong, non-nucleophilic base suitable for anhydrous conditions.
Anhydrous Dioxane5 mL--Ensure solvent is anhydrous and thoroughly degassed.

Step-by-Step Methodology:

  • To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), this compound (1.5 mmol), finely ground K₃PO₄ (2.0 mmol), and the XPhos Pd G3 precatalyst (0.02 mmol).

  • Seal the flask, evacuate, and backfill with Argon. Repeat this cycle three times.

  • Under a positive pressure of Argon, add anhydrous, degassed dioxane (5 mL) via syringe.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring. The higher temperature helps overcome steric and electronic barriers.

  • Monitor the reaction progress by TLC or LC-MS. These reactions are often complete within 2-12 hours.

  • Follow the same workup and purification procedure as described in Protocol 1.

References

Preventing protodeboronation of 2-Methyl-4-(trifluoromethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 2-Methyl-4-(trifluoromethoxy)phenylboronic acid

A Guide to Preventing Protodeboronation in Your Experiments

Welcome to the technical support center for this compound. As Senior Application Scientists, we understand that working with highly functionalized and electron-deficient boronic acids presents unique challenges. This guide is designed to provide you, our fellow researchers, with in-depth, actionable insights to diagnose, troubleshoot, and ultimately prevent the undesired side reaction of protodeboronation, ensuring the success of your synthetic campaigns.

Frequently Asked Questions & Troubleshooting Guides

Q1: What is protodeboronation and why is my this compound particularly susceptible?

A1: Understanding the Root Cause

Protodeboronation is a chemical reaction that cleaves the carbon-boron (C-B) bond, replacing it with a carbon-hydrogen (C-H) bond.[1] This process consumes your valuable boronic acid, leading to the formation of 1-methyl-3-(trifluoromethoxy)benzene as a byproduct and significantly reducing the yield of your desired cross-coupling product.

The susceptibility of this compound stems from the potent electron-withdrawing nature of the trifluoromethoxy (-OCF3) group. This effect makes the ipso-carbon (the carbon attached to boron) more electrophilic and thus more vulnerable to protonolysis (cleavage by a proton source, like water).

The mechanism, particularly under the basic conditions common in Suzuki-Miyaura coupling, is generally understood to be base-catalyzed.[2][3] The base (e.g., hydroxide) attacks the electron-deficient boron atom to form a more reactive tetrahedral boronate species, [ArB(OH)3]⁻.[2][3] For highly electron-deficient systems like this one, this boronate is inherently unstable and can undergo rate-limiting C-B bond cleavage.[2][4]

Workflow cluster_paths Experimental Pathways Start 2-Methyl-4-(trifluoromethoxy) phenylboronic acid Direct Direct Use in Coupling Start->Direct High Risk of Protodeboronation Convert Convert to Boronate Ester (e.g., Pinacol or MIDA) Start->Convert Recommended for Stability & Reliability UseEster Use Stable Ester in Coupling Convert->UseEster

References

Purification of Suzuki coupling products from 2-Methyl-4-(trifluoromethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Guide ID: SC-PUR-4TFM-2Me Topic: Purification of Suzuki Coupling Products from 2-Methyl-4-(trifluoromethoxy)phenylboronic acid Senior Application Scientist: Dr. Gemini

Introduction for the Researcher

This technical guide provides in-depth troubleshooting and practical protocols for the purification of biaryl products synthesized via Suzuki-Miyaura coupling using this compound. This particular boronic acid presents unique challenges due to the steric hindrance from the ortho-methyl group and the electronic properties of the trifluoromethoxy group.[1][2][3] These factors can influence reaction kinetics and lead to specific side products, complicating purification.

This center is structured to help you diagnose issues from first principles, select an appropriate purification strategy, and execute it effectively.

Part 1: Frequently Asked Questions (FAQs)

Here we address the most common initial challenges encountered during the workup and purification of these specific Suzuki reactions.

Q1: My TLC plate shows a messy reaction with multiple spots. What are the most likely impurities I'm seeing?

A: Besides your starting materials (aryl halide and boronic acid), the most common impurities are the homocoupled biaryl from the boronic acid (dimer of 2-Methyl-4-(trifluoromethoxy)phenyl), the protodeboronated arene (1-methyl-3-(trifluoromethoxy)benzene), and residual palladium catalyst.[4][5] Each of these arises from distinct side reactions.

Q2: The product and the starting aryl halide are co-eluting on the silica column. How can I separate them?

A: This is a common issue, especially if the polarity of the two compounds is very similar. First, try modifying your eluent system. Switching from a standard ethyl acetate/hexane system to a dichloromethane/methanol or toluene/acetone system can alter selectivity.[6] If that fails, consider that the product's increased conformational rigidity and altered dipole moment might allow for separation using a different stationary phase (e.g., alumina) or by leveraging recrystallization if the product is a solid.[7][8]

Q3: After column chromatography, my purified product is still grey or black. What is this contamination?

A: This discoloration is almost certainly due to residual palladium catalyst, which can exist as colloidal palladium(0) ('palladium black'). Standard silica gel chromatography is not always sufficient for its complete removal. A dedicated catalyst removal step is often necessary.

Q4: My yield is very low, and I see a significant amount of 1-methyl-3-(trifluoromethoxy)benzene. What happened?

A: This indicates that significant protodeboronation has occurred. This is the hydrolysis of the boronic acid's C-B bond, replacing it with a C-H bond.[4] This side reaction is often competitive with the desired cross-coupling and can be exacerbated by prolonged reaction times, excessive water, or non-optimal base/solvent combinations.[9][10]

Part 2: Troubleshooting Guide: Common Impurities & Side Products

Understanding the origin of impurities is critical for developing a strategy to remove them. The unique structure of this compound can promote specific side reactions.

Key Impurity Profile
Impurity NameChemical StructureOrigin & CauseIdentification & Removal Strategy
Boronic Acid Homocoupling Product 4,4'-bis(trifluoromethoxy)-2,2'-dimethyl-1,1'-biphenylOxidative homocoupling of two boronic acid molecules. This is often promoted by the presence of oxygen or Pd(II) species in the reaction mixture before the catalytic cycle is fully established.[4][5]ID: Appears as a less polar spot on TLC, with a mass corresponding to (2 * starting arene) - 2H. Removal: Usually separable by silica gel chromatography, as it is significantly larger and often less polar than the desired product.
Protodeboronation Product 1-methyl-3-(trifluoromethoxy)benzeneHydrolysis of the C-B bond, often catalyzed by base or trace acid. Can be a major byproduct if the transmetalation step of the Suzuki cycle is slow.[4][9][10]ID: A highly non-polar, volatile compound. Detectable by GC-MS. Removal: Due to its volatility and low polarity, it is typically removed easily during solvent evaporation or by standard column chromatography.
Residual Aryl Halide Starting MaterialIncomplete reaction. May be due to catalyst poisoning, insufficient reaction time/temperature, or poor substrate reactivity.ID: TLC/LC-MS. Removal: Can be difficult if polarity is similar to the product. See FAQ Q2. Consider re-subjecting the mixture to reaction conditions if significant starting material remains.
Boronic Acid/Boroxine Starting MaterialExcess reagent used in the reaction. Boronic acids can exist in equilibrium with their cyclic anhydride trimers, known as boroxines.ID: Can streak on TLC. Removal: An aqueous basic wash (e.g., dilute NaOH or Na2CO3) during workup will convert the boronic acid to its water-soluble boronate salt, which partitions into the aqueous layer.
Visualizing the Purification Workflow

The following diagram outlines a general workflow for isolating your target compound after the reaction is complete.

G cluster_0 Post-Reaction Workup cluster_1 Purification reaction Reaction Mixture (Product, Impurities, Catalyst) quench Quench Reaction (e.g., add water) reaction->quench 1. Stop Reaction extract Aqueous Workup (Organic Extraction) quench->extract 2. Phase Separation dry Dry Organic Layer (e.g., Na2SO4 or MgSO4) extract->dry 3. Remove Water concentrate Concentrate in vacuo dry->concentrate 4. Remove Solvent pd_removal Palladium Removal (e.g., Celite/Silica Plug) concentrate->pd_removal 5. Crude Product chromatography Column Chromatography pd_removal->chromatography recrystallize Recrystallization (if applicable) chromatography->recrystallize Final Polish pure_product Pure Product chromatography->pure_product If liquid or non-crystalline recrystallize->pure_product G start Is the crude product discolored (grey/black)? no_color No start->no_color yes_color Yes start->yes_color no_color_action Proceed to standard column chromatography. Monitor Pd levels by ICP-MS if required. no_color->no_color_action plug_filter Filter crude product through a plug of Celite and Silica Gel. Wash with ethyl acetate. yes_color->plug_filter check_again Still discolored after plug? plug_filter->check_again no_still_discolored No check_again->no_still_discolored yes_still_discolored Yes check_again->yes_still_discolored no_still_discolored->no_color_action scavenger Use a dedicated Palladium Scavenger: - Thiol-functionalized silica - Activated carbon treatment - Aqueous wash with NaHSO3 solution yes_still_discolored->scavenger final_check Final product should be a white to off-white solid/oil. scavenger->final_check

References

Side reactions of 2-Methyl-4-(trifluoromethoxy)phenylboronic acid in cross-coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 2-Methyl-4-(trifluoromethoxy)phenylboronic acid. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the use of this reagent in cross-coupling reactions. As a Senior Application Scientist, my goal is to equip you with the causal understanding and practical solutions needed to overcome common challenges and optimize your synthetic outcomes.

Introduction: Understanding the Reagent's Reactivity

This compound is a valuable building block in medicinal chemistry and materials science. The trifluoromethoxy (-OCF₃) group offers high metabolic stability and lipophilicity, making it a desirable feature in drug candidates[1]. However, the electronic properties of this boronic acid—a moderately electron-donating methyl group and a strongly electron-withdrawing trifluoromethoxy group—create a unique reactivity profile that can lead to specific side reactions in Suzuki-Miyaura cross-couplings. This guide will address these challenges directly.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions I should expect with this boronic acid?

The two most prevalent side reactions are protodeboronation and homocoupling . Protodeboronation is the undesired replacement of the boronic acid group with a hydrogen atom, while homocoupling is the dimerization of the boronic acid to form a symmetrical biaryl[2][3][4]. The electron-withdrawing nature of the -OCF₃ group can make the boronic acid particularly susceptible to these pathways[5][6][7].

Q2: Is the trifluoromethoxy (-OCF₃) group stable under typical Suzuki coupling conditions?

Generally, yes. The C-O bond in the trifluoromethoxy group is significantly more stable than in a methoxy group and is resistant to cleavage under standard palladium-catalyzed conditions[1]. Problems related to the -OCF₃ group are rare but could potentially occur under exceptionally harsh basic or thermal conditions, though this is not a common issue.

Q3: What are the best starting conditions for a Suzuki-Miyaura coupling with this reagent?

A good starting point involves using a modern palladium pre-catalyst, a suitable base, and a rigorously deoxygenated solvent system. Given the substrate's propensity for side reactions, conditions that favor a rapid cross-coupling rate are preferred.

ComponentRecommendationRationale
Catalyst Pd(dppf)Cl₂, SPhos or XPhos-based pre-catalysts (2-5 mol%)These are robust, electron-rich catalysts that promote efficient oxidative addition and reductive elimination[8].
Base K₃PO₄, K₂CO₃, or Cs₂CO₃ (2-3 equivalents)These bases offer a good balance of reactivity for boronic acid activation while being less aggressive in promoting protodeboronation compared to strong hydroxides[9][10].
Solvent 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/H₂OA polar, aprotic solvent is generally effective. A small amount of water can aid in dissolving the base and facilitating transmetalation[11][12].
Temperature 80-100 °CThis temperature range is typically sufficient to drive the reaction to completion without causing significant thermal degradation[10].

Part 2: Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing causal explanations and actionable solutions.

Problem 1: Low or No Yield of the Desired Cross-Coupled Product

A low yield is the most common issue and often points to the prevalence of side reactions or suboptimal reaction conditions.

Q: I have very low yield, and my main recovered starting material is 3-methyl-4-(trifluoromethoxy)benzene. What is happening?

A: This is a classic case of protodeboronation. This side reaction replaces the C-B(OH)₂ bond with a C-H bond and is a major competing pathway, especially for electron-deficient arylboronic acids[3][7][9].

Causality: The mechanism can be catalyzed by acid or base[3][4][13]. Under the basic conditions of the Suzuki coupling, water or other proton sources in the reaction mixture can protonate the ipso-carbon of the boronic acid, leading to the cleavage of the carbon-boron bond. The electron-withdrawing -OCF₃ group makes the aromatic ring more susceptible to this process.

G start Low Yield & High Protodeboronation check_base Is the base too strong (e.g., NaOH, KOtBu)? start->check_base change_base Switch to a milder base: K₃PO₄, Cs₂CO₃, or KF check_base->change_base Yes check_water Are you using strictly anhydrous conditions? check_base->check_water No change_base->check_water use_anhydrous Use anhydrous solvents and powdered base. Consider KF as a base. check_water->use_anhydrous No protect_boron Consider 'slow-release' strategies. check_water->protect_boron Yes use_anhydrous->protect_boron use_ester Convert boronic acid to a more stable form: - Pinacol ester (BPin) - MIDA boronate protect_boron->use_ester Yes optimize_temp Lower reaction temperature and shorten reaction time. protect_boron->optimize_temp No use_ester->optimize_temp end Improved Yield optimize_temp->end

Caption: Troubleshooting workflow for protodeboronation.

Problem 2: Significant Formation of a Symmetrical Biaryl Byproduct

Q: My mass spectrometry results show a significant peak corresponding to the dimer of my boronic acid. How can I prevent this?

A: You are observing homocoupling. This side reaction involves the coupling of two molecules of the boronic acid to form 2,2'-dimethyl-4,4'-bis(trifluoromethoxy)-1,1'-biphenyl. It is often promoted by the presence of oxygen or an excess of Pd(II) species at the start of the reaction[2][11]. Electron-deficient boronic acids can be more prone to this reaction[5][6].

Causality: One common mechanism involves the reaction of two boronic acid molecules with a Pd(II) salt, which leads to the formation of the biaryl and the reduction of Pd(II) to the active Pd(0) catalyst[2][11]. Another pathway can be initiated by oxygen reacting with the Pd(0) catalyst[14].

StrategyActionable ProtocolRationale
Rigorous Degassing Before adding the catalyst, thoroughly degas your solvent and reaction mixture by performing at least three vacuum/inert gas backfill cycles[2][9].This removes dissolved oxygen, which can promote homocoupling and deactivate the Pd(0) catalyst[11].
Use a Pd(0) Source Use a pre-formed Pd(0) catalyst like Pd(PPh₃)₄ or a pre-catalyst that rapidly generates Pd(0) in situ[15].This minimizes the initial concentration of Pd(II) species that can drive the stoichiometric homocoupling reaction[2].
Controlled Reagent Addition If feasible, add the boronic acid slowly via syringe pump to the reaction mixture containing the aryl halide and catalyst.This keeps the instantaneous concentration of the boronic acid low, disfavoring the second-order homocoupling reaction relative to the desired cross-coupling[15].
Optimize Ligand Employ bulky, electron-rich ligands such as SPhos or XPhos.These ligands can favor the desired cross-coupling pathway by accelerating the reductive elimination step[15].

Part 3: Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a robust starting point designed to minimize common side reactions.

  • Vial Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl halide (1.0 equiv.), and finely powdered K₃PO₄ (2.0 equiv.).

  • Inert Atmosphere: Seal the vial with a septum cap. Evacuate the vial and backfill with argon or nitrogen. Repeat this cycle three times to ensure an oxygen-free environment[9].

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add the degassed solvent (e.g., 1,4-dioxane/water 4:1, to achieve a 0.1 M concentration relative to the aryl halide). Allow the inert gas to bubble through the solution for 10-15 minutes[9]. Finally, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 3 mol%).

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Synthesis of the Pinacol Ester for Enhanced Stability

If protodeboronation is a persistent issue, converting the boronic acid to its pinacol ester derivative can greatly improve stability[7][10].

  • To a round-bottom flask, add this compound (1.0 equiv.), pinacol (1.1 equiv.), and a suitable solvent like THF or toluene.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC or NMR until the starting boronic acid is consumed.

  • Remove the solvent under reduced pressure. The resulting crude pinacol ester is often pure enough to be used directly in the subsequent Suzuki coupling reaction, using the same conditions as Protocol 1 but often with slightly longer reaction times or higher temperatures to facilitate the slow release of the boronic acid.

Suzuki_Cycle cluster_side Side Reactions Pd0 Pd(0)L₂ Pd_complex1 Ar¹-Pd(II)(X)L₂ Pd0->Pd_complex1 Oxidative Addition Pd_complex2 Ar¹-Pd(II)(Ar²)L₂ Pd_complex1->Pd_complex2 Transmetalation Pd_complex2->Pd0 Reductive Elimination Product Ar¹-Ar² Pd_complex2->Product Ar1X Ar¹-X (Aryl Halide) Ar1X->Pd_complex1 Ar2BOH2 Ar²-B(OH)₂ (Boronic Acid) Ar2BOH2->Pd_complex1 Protodeboronation Protodeboronation (Ar²-H) Ar2BOH2->Protodeboronation H₂O/Base Homocoupling Homocoupling (Ar²-Ar²) Ar2BOH2->Homocoupling Pd(II)/O₂ Base Base (OH⁻) Base->Ar2BOH2

Caption: Suzuki-Miyaura catalytic cycle with key side reactions.

References

Technical Support Center: Purifying Products from 2-Methyl-4-(trifluoromethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers utilizing 2-Methyl-4-(trifluoromethoxy)phenylboronic acid. This resource is designed to provide practical, in-depth solutions to the common yet critical challenge of removing boron-containing impurities from your reaction products. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to troubleshoot effectively and ensure the highest purity for your compounds.

Section 1: Understanding the Challenge - Frequently Asked Questions (FAQs)

This section addresses the fundamental questions regarding the nature of boron impurities and the complexities they introduce during product purification.

Q1: What are the primary boron-containing impurities I should anticipate after a reaction with this compound?

In a typical cross-coupling reaction, such as the Suzuki-Miyaura coupling, you will primarily encounter three types of boron-containing species in your crude product mixture:

  • Unreacted Starting Material: Excess or unreacted this compound.

  • Homocoupled Byproduct: A biaryl species formed from the coupling of two molecules of the starting boronic acid.

  • Inorganic Boron Species: Primarily boric acid (B(OH)₃), which is the ultimate byproduct of the boronic acid after it has participated in the catalytic cycle.[1]

Q2: Why can removing these boron impurities be more difficult than removing other reagents?

The difficulty stems from the unique chemical properties of boronic acids.[1] They are weak Lewis acids that can exist as non-ionic molecules, making them poorly soluble in standard aqueous washes under neutral or acidic conditions.[1] Furthermore, their polarity can be similar to that of the desired product, leading to co-elution or "smearing" during silica gel chromatography, which complicates separation.[1][2]

Q3: My reaction involves a boronate ester (e.g., a pinacol ester) instead of the free boronic acid. Does that change the purification strategy?

Yes, significantly. Boronate esters are generally less polar and more stable on silica gel than their corresponding boronic acids.[3][4] However, they are still susceptible to hydrolysis back to the boronic acid, especially on the acidic surface of silica gel or during aqueous workups.[3][5] While chromatography can be more straightforward, you may still need to remove unreacted ester. Methods like using neutral alumina for chromatography or employing scavenger resins are particularly effective for boronate esters.[2][6]

Section 2: Troubleshooting and Method Selection Workflow

The optimal purification strategy is dictated by the specific properties of your target molecule. This decision-tree workflow is designed to guide you to the most effective method for your specific situation.

G start Crude Reaction Mixture Containing Boron Impurities q1 Is your desired product stable to aqueous base (e.g., NaOH, K2CO3)? start->q1 m1 Method 1: Basic Aqueous Extraction (Most Common & Efficient) q1->m1  Yes m2 Method 2: Chromatography (Silica or Alumina) q1->m2  No / Unsure   q2 Is your product a solid and significantly less soluble than impurities in a specific solvent? m1->q2 m2->q2 m3 Method 3: Recrystallization / Trituration q2->m3  Yes q3 Are residual impurities still present or is ultra-high purity required? q2->q3  No m3->q3 m4 Method 4: Scavenger Resins or Complexation-Precipitation q3->m4  Yes end_node Pure Product q3->end_node  No m4->end_node

Caption: Decision workflow for selecting the appropriate purification method.

Section 3: Detailed Experimental Protocols

Here we provide step-by-step methodologies for the most effective purification techniques. The causality behind each step is explained to enhance understanding and adaptability.

Protocol 1: Basic Aqueous Extraction (The Workhorse Method)
  • Principle of Causality: This method leverages the acidic nature of boronic acids. In the presence of a base, the boronic acid is deprotonated to form an anionic boronate salt.[7][8] This salt is highly polar and thus preferentially dissolves in the aqueous layer, while the typically less polar organic product remains in the organic solvent.[9][10]

  • Step-by-Step Protocol:

    • Reaction Quench: Once the reaction is complete, cool the mixture to room temperature.

    • Dilution: Dilute the reaction mixture with an appropriate organic solvent that is immiscible with water (e.g., ethyl acetate, dichloromethane).

    • First Extraction: Transfer the diluted mixture to a separatory funnel. Add an equal volume of a 1-2 M aqueous solution of a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

    • Mixing & Separation: Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure. Allow the layers to fully separate.

    • Layer Removal: Drain the lower (aqueous) layer.

    • Repeat Extraction: Repeat the extraction of the organic layer (steps 3-5) one or two more times to ensure complete removal of the boronate salts.

    • Neutral Wash: Wash the organic layer with water, followed by a saturated brine solution to remove residual base and dissolved water.

    • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to yield the crude product, now free of most boron impurities.

G cluster_org Organic Phase cluster_aq Aqueous Phase (Basic) boronic_acid R-B(OH)₂ (Sparingly Soluble in Water) base + NaOH(aq) product Desired Product (Stays in Organic Phase) boronate_salt [R-B(OH)₃]⁻ Na⁺ (Water Soluble Salt) base->boronate_salt Extraction

Caption: Mechanism of boronic acid removal via basic aqueous extraction.

Protocol 2: Flash Column Chromatography
  • Principle of Causality: This technique separates compounds based on their differential adsorption to a stationary phase (like silica or alumina) and solubility in a mobile phase. By carefully selecting the stationary and mobile phases, the desired product can be eluted separately from the more polar boron impurities.

  • Step-by-Step Protocol:

    • Stationary Phase Selection:

      • Silica Gel: The standard choice. However, its acidic nature can cause streaking of boronic acids.[1] If streaking is observed on a TLC plate, consider deactivating the silica by preparing a slurry with a small amount of triethylamine (1-2%) in the eluent before packing the column.[11]

      • Neutral Alumina: An excellent alternative if your product is stable on it, especially for purifying boronate esters which can be sensitive to silica's acidity.[2][6]

    • Eluent System Selection: Develop an eluent system using TLC that provides good separation (ΔRf > 0.2) between your product and the major impurities. Common systems include gradients of ethyl acetate in hexanes or methanol in dichloromethane.

    • Column Packing: Pack the column with the chosen stationary phase using the initial, low-polarity eluent.

    • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel ("dry loading"). This often leads to better separation than loading the sample as a solution ("wet loading").

    • Elution: Run the column, gradually increasing the eluent polarity. Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Concentration: Combine the pure fractions and concentrate under reduced pressure.

Protocol 3: Boronic Acid Scavenging with Functionalized Resins
  • Principle of Causality: Scavenger resins are solid supports functionalized with groups that react selectively and irreversibly with certain impurities.[12] For boronic acids, resins containing diol or diethanolamine (DEAM) functionalities are highly effective.[13][14][15] The boronic acid covalently binds to the resin, which can then be easily removed by simple filtration.

  • Step-by-Step Protocol:

    • Resin Selection: Choose a commercially available boronic acid scavenger resin, such as SiliaBond Diol or DEAM.[14][15]

    • Dissolution: Dissolve the crude product in a suitable solvent (e.g., THF, dichloromethane) in which the product is soluble but which does not react with the resin.

    • Scavenging: Add the scavenger resin to the solution (typically 3-5 equivalents relative to the estimated amount of boron impurity).

    • Agitation: Stir or gently agitate the mixture at room temperature. The required time can vary from 1 to 24 hours; monitor the removal of the impurity by TLC or LC-MS.

    • Filtration: Once the scavenging is complete, filter the mixture to remove the resin.

    • Rinsing & Concentration: Wash the filtered resin with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrates and concentrate under reduced pressure to yield the purified product.

Section 4: Comparative Summary of Purification Methods

For quick reference, the table below summarizes the primary methods for removing boron impurities.

MethodPrinciple of OperationAdvantagesLimitations & Considerations
Basic Aqueous Extraction Converts acidic boronic acid to a water-soluble boronate salt.[16]Fast, inexpensive, highly scalable, very effective for many products.Product must be stable to basic conditions; ineffective for neutral boronate esters.[7]
Column Chromatography Differential adsorption on a solid support (silica or alumina).Versatile, can remove multiple impurities simultaneously.Can be time-consuming and solvent-intensive; boronic acids may streak on silica.[1][11]
Recrystallization/Trituration Exploits differences in solubility between the product and impurities.[17]Can provide very high purity for crystalline solids; scalable.Only applicable if the product is a solid; requires finding a suitable solvent system.[2]
Scavenger Resins Covalent capture of boronic acid by a functionalized solid support.[12][14]High selectivity, simple filtration-based workup, excellent for final polishing.Higher cost of reagents; may require longer reaction times for complete removal.
Complexation-Precipitation Forms a crystalline adduct with an agent like diethanolamine.[3][18]Can be highly selective; adduct is removed by simple filtration.Requires the adduct to precipitate efficiently; product must remain soluble.

Section 5: References

  • Benchchem Technical Support Center: Effective Removal of Boric and Acetic Acid Byproducts. 1

  • How to purify boronic acids/boronate esters? - ResearchGate. 2

  • How to purify boronate esters? - ResearchGate. 6

  • Simple and Effective Removal of Boronic Acids after Newly Reported Mutagenic Activity - SiliCycle. 13

  • Can I remove boronic acid using Work up process? - ResearchGate. 9

  • Trying to remove a boronic acid in a workup. Help! - Reddit. 7

  • Solid-Supported Scavengers - Supra Sciences. 14

  • A Method for the Deprotection of Alkylpinacolyl Boronate Esters - NIH/PMC. 3

  • SiliaBond Organic Scavengers - SiliCycle. 15

  • A quite potent hit resin was found from the screening experiments which exhibited a considerable imprinting effect. 8

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. 5

  • Trouble purifying my boronate ester compound - Reddit. 11

  • How to Purify Boric Acid (by Recrystallization) - YouTube. 17

  • Purification of boronic acids? - Reddit. 18

  • Process for purification of boronic acid and its derivatives - Google Patents. 16

  • Scavenger Resins - Amerigo Scientific. 12

  • Acid-Base Extraction Tutorial - YouTube. 10

  • Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews. 4

References

Validation & Comparative

A Comparative Guide to 2-Methyl-4-(trifluoromethoxy)phenylboronic Acid and Its Isomers in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a pillar for the construction of carbon-carbon bonds, particularly in the synthesis of complex biaryl structures that are prevalent in pharmaceuticals and advanced materials.[1] The choice of the boronic acid coupling partner is critical, as its structural and electronic properties dictate reaction efficiency and, ultimately, the viability of a synthetic route. This guide provides an in-depth technical comparison of 2-Methyl-4-(trifluoromethoxy)phenylboronic acid and its positional isomers, offering insights into how the interplay of steric and electronic effects influences their performance in Suzuki-Miyaura coupling reactions.

The Decisive Interplay of Steric and Electronic Effects

The reactivity of a substituted phenylboronic acid in the Suzuki-Miyaura catalytic cycle is primarily governed by two key factors: the electronic nature of the substituents and the steric hindrance around the boronic acid moiety. The trifluoromethoxy (-OCF₃) group is a strong electron-withdrawing group due to the high electronegativity of the fluorine atoms, which can influence the nucleophilicity of the aryl group during the transmetalation step. Conversely, the methyl (-CH₃) group is a weak electron-donating group and, more significantly, can introduce steric bulk, particularly when positioned ortho to the boronic acid.

To understand the expected reactivity trends, we can analyze the electronic and steric parameters of these substituents. The Hammett constant (σ) provides a measure of the electronic effect of a substituent on the reactivity of a benzene ring. The trifluoromethoxy group has a positive Hammett constant, indicating its electron-withdrawing nature, while the methyl group has a negative Hammett constant, signifying its electron-donating character. Steric effects can be quantified using parameters like Taft's steric factor (Eₛ) or A-values, where larger and more negative values, respectively, indicate greater steric bulk.[2][3]

A Comparative Analysis of Isomeric Reactivity

For this guide, we will focus on the comparison of the following representative isomers:

  • This compound

  • 3-Methyl-4-(trifluoromethoxy)phenylboronic acid

  • 4-Methyl-2-(trifluoromethoxy)phenylboronic acid (hypothetical, for comparative discussion)

  • 2-Methyl-5-(trifluoromethoxy)phenylboronic acid

Based on established principles, a general reactivity trend can be predicted: isomers with less steric hindrance around the boronic acid and those with electron-donating groups that enhance the nucleophilicity of the aryl ring are expected to exhibit higher reactivity. However, the strong electron-withdrawing nature of the trifluoromethoxy group will modulate this effect.

A comparative study on the Suzuki-Miyaura coupling of isomeric tolylboronic acids with 1-bromo-4-(chloromethyl)benzene provides a valuable analogue. In this study, 4-tolylboronic acid and 3-tolylboronic acid gave near-quantitative yields (99% and 98%, respectively), while the sterically hindered 2-tolylboronic acid afforded a slightly lower but still excellent yield of 92%.[1] This suggests that while ortho-substitution can have a negative impact, it is not always prohibitive, especially with optimized catalyst systems.

Boronic Acid IsomerCoupling PartnerProduct Yield (%)Reference
4-Tolylboronic Acid1-bromo-4-(chloromethyl)benzene99[1]
3-Tolylboronic Acid1-bromo-4-(chloromethyl)benzene98[1]
2-Tolylboronic Acid1-bromo-4-(chloromethyl)benzene92[1]

This data for tolylboronic acid isomers serves as an illustrative analogy for the expected steric effects in the methyl-substituted isomers of (trifluoromethoxy)phenylboronic acid.

Applying these principles to our target molecules, we can anticipate the following:

  • 3-Methyl-4-(trifluoromethoxy)phenylboronic acid: This isomer is expected to be highly reactive. The methyl group is in the meta position, posing minimal steric hindrance to the boronic acid. The para-trifluoromethoxy group, while electron-withdrawing, is electronically comparable to other isomers, making the low steric hindrance a key advantage.

  • This compound: The ortho-methyl group introduces significant steric bulk adjacent to the reaction center. This can hinder the approach of the palladium catalyst and slow down the transmetalation step, potentially leading to lower yields or requiring more forcing reaction conditions compared to the 3-methyl isomer.[4]

  • 4-Methyl-2-(trifluoromethoxy)phenylboronic acid: In this hypothetical isomer, the trifluoromethoxy group is in the ortho position. While electronically similar to the 2-methyl isomer, the steric bulk of the -OCF₃ group is also considerable and would likely lead to reduced reactivity.

  • 2-Methyl-5-(trifluoromethoxy)phenylboronic acid: Similar to the 2-methyl-4-(trifluoromethoxy) isomer, the ortho-methyl group will be the dominant factor influencing reactivity due to steric hindrance.

Experimental Protocols: A Practical Guide

The successful execution of a Suzuki-Miyaura coupling, especially with sterically hindered or electronically deactivated substrates, hinges on the careful selection of the catalyst, ligand, base, and solvent. Modern catalyst systems, often employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), have been developed to overcome the challenges posed by such substrates.[5][6]

Below are representative, detailed protocols for the Suzuki-Miyaura coupling of an aryl bromide with a substituted phenylboronic acid. These can be adapted for the specific isomers discussed in this guide.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a general starting point and can be optimized for specific substrates.

Diagram of the Experimental Workflow:

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification reagents Combine Aryl Halide, Boronic Acid, Base, and Catalyst/Ligand in a Schlenk flask inert Evacuate and backfill with Argon (3x) reagents->inert solvent Add Degassed Solvent inert->solvent heat Heat to desired temperature with stirring solvent->heat monitor Monitor reaction by TLC or GC/LC-MS heat->monitor quench Cool and quench the reaction monitor->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify

A generalized workflow for a Suzuki-Miyaura cross-coupling experiment.

Materials:

  • Aryl bromide (1.0 equiv)

  • Substituted phenylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equiv)

  • Solvent (e.g., Toluene/Ethanol/Water mixture)

  • Schlenk flask

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide, the substituted phenylboronic acid, the palladium catalyst, and the base.

  • Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Add the degassed solvent system via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Add water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Optimized Conditions for Sterically Hindered Substrates

For ortho-substituted boronic acids like this compound, a more robust catalytic system is often required.

Diagram of Catalyst and Ligand Selection Logic:

Catalyst_Selection cluster_ligand Ligand Choice cluster_catalyst Catalyst Precursor cluster_base Base Selection start Substrate Analysis steric Sterically Hindered? start->steric electronic Electronically Deactivated? start->electronic bulky_phosphine Bulky, Electron-Rich Phosphine Ligands (e.g., SPhos, XPhos, P(t-Bu)₃) steric->bulky_phosphine Yes nhc N-Heterocyclic Carbenes (e.g., IPr, SIMes) steric->nhc Yes, also effective strong_base Stronger, non-nucleophilic bases (e.g., K₃PO₄, Cs₂CO₃) steric->strong_base Often required electronic->nhc Yes pd_dba Pd₂(dba)₃ bulky_phosphine->pd_dba pd_oac Pd(OAc)₂ nhc->pd_oac

Logic for selecting catalyst components for challenging Suzuki couplings.

Recommended System:

  • Catalyst: Pd₂(dba)₃ (1-2 mol%)

  • Ligand: SPhos or XPhos (2-4 mol%)

  • Base: K₃PO₄ (2.0 equiv)

  • Solvent: Dioxane or Toluene/Water

The use of bulky biarylphosphine ligands like SPhos and XPhos has been shown to be highly effective for coupling sterically hindered substrates by facilitating both the oxidative addition and reductive elimination steps of the catalytic cycle.[7]

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium(0) species.[8] Understanding this mechanism is key to troubleshooting and optimizing reactions.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition pdII_halide Ar¹-Pd(II)L₂-X oxidative_addition->pdII_halide transmetalation Transmetalation pdII_halide->transmetalation pdII_aryl Ar¹-Pd(II)L₂-Ar² transmetalation->pdII_aryl reductive_elimination Reductive Elimination pdII_aryl->reductive_elimination reductive_elimination->pd0 product Ar¹-Ar² reductive_elimination->product aryl_halide Ar¹-X aryl_halide->oxidative_addition boronic_acid Ar²-B(OH)₂ boronate [Ar²-B(OH)₃]⁻ boronic_acid->boronate base Base base->boronate boronate->transmetalation

The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (Ar-X) to form a Pd(II) intermediate. The reactivity of the halide follows the trend I > Br > Cl.[9]

  • Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. This is often the rate-determining step, especially for sterically hindered or electronically deactivated boronic acids.[10]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.

Conclusion and Recommendations

The choice of isomer for a Suzuki-Miyaura coupling reaction involving a methyl-(trifluoromethoxy)phenylboronic acid has significant implications for reaction outcomes.

  • For applications where high yields and mild reaction conditions are paramount, 3-Methyl-4-(trifluoromethoxy)phenylboronic acid is the recommended choice due to the minimal steric hindrance around the boronic acid functionality.

  • This compound and other ortho-methylated isomers are viable coupling partners, but their use may necessitate more rigorous optimization of reaction conditions. The use of advanced catalyst systems with bulky, electron-rich ligands is highly recommended to overcome the inherent steric challenges.

By understanding the interplay of steric and electronic effects and selecting the appropriate experimental conditions, researchers can effectively utilize these valuable building blocks in the synthesis of novel and complex molecular architectures.

References

A Comparative Guide to HPLC Purity Analysis of 2-Methyl-4-(trifluoromethoxy)phenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of starting materials is paramount. 2-Methyl-4-(trifluoromethoxy)phenylboronic acid is a key building block in modern synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling reactions to forge new carbon-carbon bonds in complex molecules. Its purity directly impacts reaction yield, impurity profiles of subsequent intermediates, and ultimately, the quality of the final active pharmaceutical ingredient (API). This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust purity assessment of this compound, grounded in established analytical principles.

The Analytical Challenge: Why Boronic Acids Require Special Attention

The analysis of boronic acids by reversed-phase HPLC is not always straightforward. Several inherent chemical properties of the boronic acid functional group present unique challenges:

  • Potential for Dehydration: Boronic acids can reversibly form cyclic anhydrides, known as boroxines. A robust analytical method must be able to either separate these species or prevent their formation to ensure an accurate purity assessment.[1]

  • Poor Retention: As relatively polar molecules, some boronic acids may exhibit poor retention on traditional C18 stationary phases, eluting close to the solvent front.[2]

  • Peak Tailing: Interactions between the boronic acid group and residual silanols on the silica support of the HPLC column can lead to significant peak tailing, complicating integration and reducing accuracy.[3]

  • On-Column Hydrolysis: Boronic esters, a common related impurity, are susceptible to hydrolysis back to the parent boronic acid under typical reversed-phase conditions, making accurate quantification of these impurities challenging.[4][5]

This guide will dissect these challenges and present a validated, primary HPLC-UV method, alongside a comparative analysis of alternative approaches to empower scientists with the tools for reliable purity determination.

Primary Recommended Method: Reversed-Phase HPLC with UV Detection

Based on extensive experience with this class of compounds, a reversed-phase HPLC method using a C18 column with low pH mobile phase modification is the most reliable starting point for the purity analysis of this compound. The low pH suppresses the ionization of the boronic acid group, leading to better peak shape and more consistent retention.

Causality Behind Experimental Choices:
  • Stationary Phase: An XSelect™ Premier HSS T3 column is recommended. The High Strength Silica (HSS) particle technology provides mechanical stability, while the T3 bonding (a mid-coverage C18) is specifically designed to enhance the retention of polar analytes that are often poorly retained on traditional C18 columns.[3] Furthermore, the MaxPeak™ Premier hardware minimizes analyte-surface interactions, which is crucial for mitigating the peak tailing often seen with boronic acids.

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid, is employed. Acetonitrile is generally preferred over methanol for the analysis of boronic acids as it can offer different selectivity and often sharper peaks.[3] The formic acid maintains a low pH (approximately 2.7), ensuring the boronic acid is in its neutral form, which minimizes silanol interactions and improves peak symmetry.[3]

  • Detection: UV detection at 260 nm is selected. Phenylboronic acids exhibit strong absorbance in the UV range.[6] While the exact maximum for the title compound may vary slightly, 260 nm provides a good balance of sensitivity for the parent compound and potential aromatic impurities. A photodiode array (PDA) detector is ideal to assess peak purity and identify the optimal wavelength.

Experimental Protocol: HPLC-UV Purity Assay
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of this compound.

    • Dissolve in a 1:1 mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.

    • Vortex to ensure complete dissolution.

    • Filter through a 0.45 µm PTFE syringe filter prior to injection.

  • Chromatographic Conditions:

ParameterRecommended Condition
HPLC System Arc™ HPLC System with PDA Detector or equivalent
Column XSelect™ Premier HSS T3, 2.5 µm, 4.6 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 5 µL
Detection PDA at 260 nm
Gradient Program 10% B to 90% B over 10 minutes, hold for 2 minutes, return to initial conditions and equilibrate for 3 minutes.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Compound dissolve Dissolve in ACN/H2O weigh->dissolve filter Filter (0.45 µm) dissolve->filter inject Inject on Column filter->inject separate Gradient Elution (HSS T3 Column) inject->separate detect PDA Detection (260 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate report report calculate->report Final Report

Caption: HPLC Purity Analysis Workflow.

Comparative Analysis of Methodologies

While the primary method is robust, different scenarios may call for alternative approaches. The choice of column and detector can be tailored to address specific analytical challenges.

Comparison of Stationary Phases
Stationary PhaseKey CharacteristicsAdvantages for Boronic AcidsDisadvantages/Considerations
XSelect Premier HSS T3 Mid-coverage C18 on high-strength silica with passivated hardware.Excellent retention for polar compounds, good peak shape due to reduced metal interactions.[3]Premium column with higher cost.
Standard C18 (e.g., Zorbax Eclipse XDB) High-coverage, end-capped C18.Widely available, general-purpose.Prone to poor retention and peak tailing for polar boronic acids.[4]
XTerra MS C18 Hybrid particle technology with low silanol activity.Significantly reduces on-column hydrolysis of boronic esters.[4][5][7]May offer different selectivity compared to pure silica columns.
Mixed-Mode (e.g., Primesep P) Combines reversed-phase and ion-exchange characteristics.Offers alternative selectivity through multiple interaction modes (hydrophobic, pi-pi, ion-exchange).[8]Method development can be more complex.
Comparison of Detection Methods
DetectorPrincipleAdvantagesDisadvantages
UV/PDA UV AbsorbanceSimple, robust, widely available. PDA provides spectral information for peak purity assessment.Moderate sensitivity, requires a chromophore.
Fluorescence (FLD) Emission of light after excitationHighly sensitive and selective, especially with post-column derivatization (e.g., with alizarin).[9][10]Requires a fluorescent analyte or derivatization, which adds complexity.
Mass Spectrometry (MS) Mass-to-charge ratioHigh sensitivity and specificity, provides molecular weight information for impurity identification.[11][12]Higher cost and complexity of instrumentation.

Alternative and Complementary Analytical Techniques

No single technique can answer every question. For a comprehensive purity assessment, especially during process development, complementary methods should be considered.

TechniqueApplication for Boronic Acid AnalysisKey Insights Provided
HPLC Primary tool for quantifying impurities and overall purity.Quantitative purity, separation of structurally similar impurities.
Gas Chromatography (GC) Analysis of boroxines (dehydration products).[1]Can differentiate the boronic acid from its non-polar anhydride, which may co-elute in RP-HPLC.
Thin-Layer Chromatography (TLC) Rapid, qualitative checks of reaction progress or material identity.Qualitative presence of the main component and major impurities using staining agents like curcumin or alizarin.[13][14]
LC-MS Impurity identification and structure elucidation.Provides molecular weights of unknown peaks, confirming impurity structures.[11]

Troubleshooting Common Issues

  • Peak Tailing: If significant tailing is observed even with the recommended method, consider increasing the formic acid concentration slightly (e.g., to 0.2%) or using a column specifically designed to minimize metal interactions, such as the Waters MaxPeak Premier columns.

  • Poor Retention: If the analyte elutes too early, decrease the initial percentage of the organic solvent (Mobile Phase B) in the gradient. The HSS T3 column is designed for stability in highly aqueous mobile phases.[3]

  • Suspected On-Column Degradation: If the presence of boronic ester impurities is suspected, a comparative analysis using a low-silanol column like the XTerra MS C18 is advised.[4][5] A significant decrease in the boronic ester peak area on a standard C18 column compared to the XTerra column would suggest on-column hydrolysis.

By understanding the unique chemistry of this compound and applying the systematic, evidence-based approach outlined in this guide, researchers can develop robust, reliable, and accurate HPLC methods for purity determination, ensuring the quality and integrity of their scientific endeavors.

References

A Comparative Guide to the NMR Spectroscopic Analysis of Biaryls Derived from 2-Methyl-4-(trifluoromethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, the biaryl motif stands as a cornerstone of molecular design. Its prevalence in pharmaceuticals, agrochemicals, and functional materials underscores the critical need for robust analytical techniques to unambiguously determine its structure. Among these, Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the nuanced structural features of these compounds. This guide provides an in-depth, comparative analysis of the NMR spectroscopic characteristics of biaryls synthesized using 2-Methyl-4-(trifluoromethoxy)phenylboronic acid, offering insights into the influence of its specific substitution pattern and comparing it with alternative reagents.

The Unique NMR Signature of the 2-Methyl-4-(trifluoromethoxy)phenyl Moiety

The combination of a methyl group ortho to the biaryl linkage and a trifluoromethoxy group in the para position imparts a distinctive and informative set of NMR spectral features. Understanding these is key to confirming the successful synthesis and purity of the target biaryl.

¹H NMR Spectroscopy: A Tale of Steric Hindrance and Electronic Effects

The proton NMR spectrum of a biaryl derived from this compound is primarily influenced by two factors: the steric hindrance from the ortho-methyl group and the electronic effects of the trifluoromethoxy group.

  • The Ortho-Methyl Group: The methyl group's proximity to the biaryl linkage restricts free rotation around the C-C single bond. This can lead to broadened signals for the aromatic protons at room temperature. The methyl protons themselves will typically appear as a singlet in the upfield region of the aromatic spectrum, generally around δ 2.0-2.5 ppm.

  • The Trifluoromethoxy Group (-OCF₃): This group is a moderate electron-withdrawing group and will influence the chemical shifts of the aromatic protons on its own ring. Protons ortho to the -OCF₃ group will be shifted downfield relative to those meta.

  • Aromatic Protons: The protons on the 2-methyl-4-(trifluoromethoxy)phenyl ring will exhibit a characteristic splitting pattern, often appearing as a set of multiplets in the aromatic region (δ 7.0-7.5 ppm). The exact appearance will depend on the coupling partner in the biaryl structure.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

The carbon NMR spectrum provides complementary information, with the trifluoromethoxy group leaving a particularly clear fingerprint.

  • The -OCF₃ Carbon: The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms (¹JC-F), with a large coupling constant of approximately 255 Hz.[1] This is a highly diagnostic signal.

  • Aromatic Carbons: The carbon atom attached to the -OCF₃ group will also exhibit a smaller quartet due to three-bond coupling to the fluorine atoms (³JC-F). The chemical shifts of the other aromatic carbons will be influenced by the positions of the methyl and trifluoromethoxy groups.

¹⁹F NMR Spectroscopy: A Sensitive Probe

Perhaps the most unambiguous confirmation of the incorporation of the 2-Methyl-4-(trifluoromethoxy)phenyl moiety comes from ¹⁹F NMR spectroscopy.

  • High Sensitivity: Fluorine-19 is a spin ½ nucleus with 100% natural abundance, making it a highly sensitive NMR probe.[2][3]

  • Characteristic Chemical Shift: The trifluoromethoxy group will give rise to a sharp singlet in the ¹⁹F NMR spectrum. Its chemical shift is highly sensitive to the electronic environment, but for a trifluoromethoxy group on a benzene ring, it is typically observed around -58 ppm.[1] Long-range couplings to aromatic protons can sometimes be observed, resulting in a narrow multiplet.[1]

Comparative Analysis with Alternative Boronic Acids

While this compound provides a unique building block, it is instructive to compare the expected NMR spectra of its biaryl products with those derived from alternative, commonly used boronic acids.

Boronic Acid AlternativeKey Structural DifferenceExpected Impact on ¹H NMR SpectrumExpected Impact on ¹³C NMR SpectrumPresence of ¹⁹F NMR Signal
Phenylboronic acid UnsubstitutedSimpler aromatic multiplets, no methyl singlet.Fewer signals in the aromatic region.No
p-Tolylboronic acid Methyl group at para-positionMethyl singlet present, but aromatic region shows simpler splitting due to higher symmetry.Different chemical shifts for substituted carbons.No
4-(Trifluoromethyl)phenylboronic acid -CF₃ group instead of -OCF₃Aromatic protons significantly shifted downfield due to the strong electron-withdrawing nature of -CF₃.Carbon of the -CF₃ group appears as a quartet with a large ¹JC-F.Yes, a singlet for the -CF₃ group.
2-Methylphenylboronic acid Lacks the -OCF₃ groupAromatic signals will be further upfield compared to the target compound due to the absence of the electron-withdrawing group.Simpler aromatic region in the ¹³C spectrum.No

Experimental Protocols

Synthesis of a Model Biaryl via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the synthesis of 2-Methyl-4-(trifluoromethoxy)biphenyl.

Materials:

  • This compound

  • Bromobenzene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • To a round-bottom flask, add this compound (1.2 mmol), bromobenzene (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.08 mmol).

  • Add a 2M aqueous solution of K₂CO₃ (2.0 mL).

  • Add a 3:1 mixture of toluene and ethanol (8 mL).

  • Degas the mixture by bubbling argon through it for 15 minutes.

  • Heat the reaction mixture to 80 °C and stir for 12 hours under an argon atmosphere.

  • Cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

Diagram of the Suzuki-Miyaura Coupling Workflow:

Suzuki_Miyaura_Workflow reagents Reactants: - this compound - Aryl Halide - Pd Catalyst & Ligand - Base reaction Suzuki-Miyaura Coupling (Toluene/Ethanol/Water, 80°C) reagents->reaction workup Aqueous Workup (Extraction & Washing) reaction->workup purification Purification (Column Chromatography) workup->purification product Biaryl Product purification->product analysis NMR Analysis (¹H, ¹³C, ¹⁹F) product->analysis

Caption: General experimental workflow for biaryl synthesis and analysis.

NMR Spectroscopic Analysis Protocol

Sample Preparation:

  • Dissolve 5-10 mg of the purified biaryl product in approximately 0.6 mL of deuterated chloroform (CDCl₃).

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Parameters (400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse Program: Standard single-pulse (e.g., zg30)

    • Number of Scans: 16

    • Relaxation Delay: 1.0 s

    • Spectral Width: -2 to 12 ppm

  • ¹³C NMR:

    • Pulse Program: Proton-decoupled single-pulse (e.g., zgpg30)

    • Number of Scans: 1024

    • Relaxation Delay: 2.0 s

    • Spectral Width: 0 to 220 ppm

  • ¹⁹F NMR:

    • Pulse Program: Standard single-pulse with proton decoupling

    • Number of Scans: 64

    • Relaxation Delay: 1.0 s

    • Spectral Width: -40 to -80 ppm (centered around the expected -OCF₃ signal)

Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum.

  • Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C). For ¹⁹F NMR, an external standard is often used, or the chemical shift can be referenced to a known internal standard if present.

  • Integrate the peaks in the ¹H spectrum and analyze multiplicities and coupling constants.

Diagram of Key NMR Interactions for the Target Biaryl:

NMR_Interactions cluster_ring1 2-Methyl-4-(trifluoromethoxy)phenyl Ring cluster_ring2 Aryl Partner cluster_interactions Key NMR Effects C1 C C2 C-CH3 C1->C2 C1_p C' C1->C1_p Biaryl Linkage C3 CH C2->C3 C4 C-OCF3 C3->C4 C5 CH C4->C5 C6 CH C5->C6 C6->C1 CH3 CH3 CH3->C2 ortho_effect Ortho-CH3: Steric hindrance affects proton signals CH3->ortho_effect OCF3 OCF3 OCF3->C4 OCF3_effect -OCF3: ¹⁹F signal (~ -58 ppm) Quartet for C in ¹³C NMR OCF3->OCF3_effect

References

A Comparative Guide to the Mass Spectrometry Characterization of 2-Methyl-4-(trifluoromethoxy)phenylboronic Acid and Its Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in synthetic chemistry, particularly those leveraging Suzuki-Miyaura cross-coupling reactions, the precise characterization of reagents and products is paramount. 2-Methyl-4-(trifluoromethoxy)phenylboronic acid is a versatile building block, and understanding its behavior and the profile of its reaction products under various analytical conditions is crucial for process optimization and quality control. This guide provides an in-depth comparison of mass spectrometry-based techniques for the characterization of this compound and its derivatives, supported by experimental insights and comparisons with alternative analytical methodologies.

The Analytical Challenge of Boronic Acids

Boronic acids and their derivatives are notoriously challenging to analyze via mass spectrometry. Their propensity to undergo dehydration to form cyclic boroxines, or to form adducts with solvents, can complicate spectral interpretation and obscure the true molecular weight of the analyte.[1][2][3][4] Therefore, a carefully optimized analytical method is essential for obtaining reliable and reproducible data.

Mass Spectrometry Approaches for Characterization

Electrospray ionization mass spectrometry (ESI-MS) is a powerful and widely used technique for the analysis of boronic acids due to its soft ionization nature, which minimizes in-source fragmentation and preserves the molecular ion.[2][4][5]

Experimental Workflow: ESI-MS Analysis

cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_data Data Analysis s1 Dissolve this compound in a suitable solvent (e.g., 1:1 Methanol:Water) s2 Dilute to a final concentration of ~10 µg/mL s1->s2 m1 Infuse sample into ESI source s2->m1 Introduction m2 Acquire data in both positive and negative ion modes m1->m2 m3 Optimize cone voltage and desolvation temperature m2->m3 d1 Identify molecular ion ([M+H]+ or [M-H]-) m3->d1 Spectral Data d2 Characterize adducts (e.g., [M+Na]+, [M+CH3OH-H]-) d1->d2 d3 Analyze for boroxine formation ([3M-3H2O+H]+) d2->d3

References

A Comparative Guide to the Structural Analysis of 2-Methyl-4-(trifluoromethoxy)phenylboronic Acid and Its Derivatives: An X-ray Crystallography Perspective

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Phenylboronic acids are foundational building blocks in modern medicinal chemistry and materials science, prized for their utility in Suzuki-Miyaura cross-coupling reactions. The precise three-dimensional arrangement of atoms within these molecules dictates their reactivity, stability, and intermolecular interactions. This guide provides a comparative analysis centered on the structural characteristics of derivatives of 2-Methyl-4-(trifluoromethoxy)phenylboronic acid, a compound of significant interest due to its unique electronic and steric profile. While a definitive crystal structure for this compound is not publicly available at the time of this publication, we will use the crystallographically characterized parent compound, 4-(trifluoromethoxy)phenylboronic acid , as a validated baseline. We will compare its structure with other relevant derivatives and provide expert insights into the expected conformational impact of the ortho-methyl group. This guide further contrasts the definitive structural elucidation possible with single-crystal X-ray diffraction against complementary analytical techniques and furnishes detailed, field-proven protocols for crystallization and data acquisition.

The Central Role of Phenylboronic Acids in Modern Synthesis

The utility of phenylboronic acids as versatile intermediates in organic chemistry is well-established.[1] Their stability, low toxicity, and exceptional performance in palladium-catalyzed cross-coupling reactions have made them indispensable tools for constructing complex molecular architectures.[2] The trifluoromethoxy (-OCF₃) group, in particular, is a valuable substituent in drug design, often enhancing metabolic stability and lipophilicity. The addition of a methyl group, as in our topic compound, introduces further steric and electronic modifications that can fine-tune a molecule's properties.

Understanding the precise solid-state structure is not merely an academic exercise; it is critical for predicting reactivity and understanding crystal packing, which influences solubility and formulation. Single-crystal X-ray diffraction (SC-XRD) is the gold standard for this purpose, providing unambiguous determination of bond lengths, bond angles, and the intricate network of intermolecular interactions.

Comparative Crystallographic Analysis: The Impact of Substitution

The fundamental structural motif for many phenylboronic acids in the solid state is a hydrogen-bonded dimer, where two molecules associate via their B(OH)₂ groups. This dimerization significantly influences the crystal packing. The orientation of the boronic acid group relative to the phenyl ring is a key structural parameter, described by the dihedral angle between the BO₂ plane and the ring plane.

Baseline Structure: 4-(Trifluoromethoxy)phenylboronic acid

The crystal structure of 4-(trifluoromethoxy)phenylboronic acid reveals the classic dimeric association. In its asymmetric unit, two crystallographically independent molecules are present, both participating in the typical syn-anti hydrogen-bonded dimer formation. A key feature is the slight twist of the boronic acid group out of the plane of the phenyl ring, with dihedral angles reported at 16.9° and 23.4°. This deviation is a common strategy to minimize steric repulsion with neighboring molecules in the crystal lattice.

The Influence of Substituent Position: The ortho Isomer

In contrast, the ortho isomer, 2-(trifluoromethoxy)phenylboronic acid, displays a more pronounced twist of the boronic acid group, with a dihedral angle of 26.5°. This increased torsion is primarily caused by the formation of an intramolecular hydrogen bond between one of the boronic acid hydroxyl groups and the oxygen of the ortho-trifluoromethoxy substituent. This interaction locks the conformation, providing a clear example of how substituent placement directly governs molecular geometry.

Predicted Impact of the ortho-Methyl Group

While the crystal structure of this compound remains elusive, we can make an expert prediction based on computational studies and data from related structures. Computational analyses of ortho-methylphenylboronic acid show that steric hindrance between the proximate methyl and hydroxyl groups forces the boronic acid moiety to rotate significantly out of the phenyl ring's plane. We can therefore confidently predict that the introduction of a 2-methyl group to the 4-(trifluoromethoxy)phenylboronic acid scaffold would result in a substantially larger dihedral angle compared to the parent compound, likely exceeding 30°. This steric-driven twist is a critical design consideration, as it can impact the molecule's ability to engage in subsequent reactions.

Summary of Crystallographic Data

The table below summarizes key geometric parameters for relevant phenylboronic acid derivatives, illustrating the structural impact of substitution.

CompoundKey FeatureC-C-B-O Dihedral Angle (τ)Intermolecular InteractionsIntramolecular H-BondReference
4-(Trifluoromethoxy)phenylboronic acid Baseline (para-isomer)16.9°, 23.4°Dimerization via O-H···ONo
2-(Trifluoromethoxy)phenylboronic acid Ortho-isomer26.5°Dimerization via O-H···OYes (O-H···O)
This compound Predicted Structure>30° (Predicted)Dimerization via O-H···ONo
(3-pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl)boronic acid Complex DerivativeN/ADimerization via O-H···ONo

A Multi-Technique Approach: Alternatives & Complements to SC-XRD

While SC-XRD provides the definitive solid-state structure, a comprehensive characterization relies on a suite of analytical techniques. Each method offers unique insights, and their combined data provides a holistic understanding of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H, ¹³C, ¹¹B, and ¹⁹F NMR are essential for confirming the chemical structure and purity in solution. For boronic acids, ¹¹B NMR is particularly informative, helping to distinguish between the trigonal boronic acid and its tetrahedral boronate ester or adduct forms.

  • Mass Spectrometry (MS) : Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the compound and its fragments. It is a critical tool for identifying the parent compound and any impurities or degradation products, such as boroxines (cyclic anhydrides).

  • Infrared (IR) Spectroscopy : IR spectroscopy identifies the presence of key functional groups. The characteristic broad O-H stretch of the boronic acid group and the strong C-F stretches of the trifluoromethoxy group are readily identifiable.

The following diagram illustrates a logical workflow for choosing the appropriate analytical technique.

G start Goal: Characterize Boronic Acid Derivative q1 Need definitive 3D structure (bond lengths, angles, packing)? start->q1 sc_xrd Single-Crystal X-ray Diffraction (SC-XRD) q1->sc_xrd Yes q2 Need to confirm structure & purity in solution? q1->q2 No end_node Comprehensive Molecular Profile sc_xrd->end_node nmr NMR Spectroscopy (¹H, ¹³C, ¹¹B, ¹⁹F) q2->nmr Yes q3 Need to confirm molecular weight? q2->q3 No nmr->q3 ms Mass Spectrometry (MS) q3->ms Yes q4 Need to identify functional groups? q3->q4 No ms->q4 ir Infrared (IR) Spectroscopy q4->ir Yes q4->end_node No ir->end_node

Decision workflow for analytical technique selection.

Field-Proven Experimental Protocols

The quality of a crystal structure is entirely dependent on the quality of the single crystal from which data is collected. The following protocols are designed to be self-validating systems for obtaining and analyzing high-quality crystals.

Protocol 1: Crystallization of Phenylboronic Acid Derivatives

Causality : The goal of crystallization is to slowly transition a molecule from a high-entropy dissolved state to a low-entropy, highly ordered crystalline state. The key is to achieve supersaturation in a controlled manner. Slow cooling, slow evaporation, or vapor diffusion are techniques designed to allow molecules sufficient time to orient themselves correctly into a growing crystal lattice, excluding impurities.

Methodology: Vapor Diffusion

  • Solvent Selection : Identify a "good" solvent in which the compound is highly soluble and a miscible "poor" solvent (anti-solvent) in which it is insoluble. For many phenylboronic acids, a good solvent might be methanol or ethyl acetate, while a poor solvent could be hexane or heptane.

  • Preparation : Dissolve 5-10 mg of the purified boronic acid derivative in a minimal amount (e.g., 0.5 mL) of the "good" solvent in a small, open vial.

  • Assembly : Place this small vial inside a larger, sealable container (e.g., a 20 mL scintillation vial or a small beaker). Carefully add 2-3 mL of the "poor" solvent to the bottom of the larger container, ensuring it does not mix with the solution in the inner vial.

  • Incubation : Seal the outer container tightly. The vapor of the more volatile "poor" solvent will slowly diffuse into the "good" solvent in the inner vial. This gradually decreases the solubility of the compound, inducing slow crystallization over hours or days.

  • Harvesting : Once well-formed crystals are observed, carefully open the container, and use a fine loop or needle to gently retrieve a crystal for mounting.

Protocol 2: Single-Crystal X-ray Diffraction Workflow

Causality : This workflow ensures that a high-quality crystal is properly mounted and that the diffraction data collected is complete and of sufficient resolution to allow for an accurate and unambiguous structure solution. Each step, from mounting to refinement, is a quality control checkpoint.

G cluster_prep 1. Sample Preparation cluster_data 2. Data Collection cluster_analysis 3. Structure Solution & Refinement a Grow High-Quality Crystal (Protocol 4.1) b Select Defect-Free Crystal (30-300 µm) a->b c Mount Crystal on Loop/ Fiber with Cryo-oil b->c d Mount on Goniometer in Cold N₂ Stream (e.g., 100 K) c->d e Screen Crystal for Diffraction Quality d->e f Collect Full Sphere of Diffraction Data (Rotation) e->f g Integrate Reflections & Determine Unit Cell/Space Group f->g h Solve Structure (e.g., Direct Methods) g->h i Refine Atomic Positions & Displacement Parameters h->i j Generate Final Model (CIF) & Validate Structure i->j

Workflow for single-crystal X-ray diffraction analysis.

Step-by-Step Methodology:

  • Crystal Mounting : Select a well-formed, clear crystal under a microscope. Using a cryoloop, pick up the crystal in a drop of cryoprotectant oil (e.g., Paratone-N) and flash-cool it in the cold nitrogen stream (typically 100 K) of the diffractometer. This minimizes thermal motion and radiation damage.

  • Initial Screening : Collect a few initial diffraction images to assess the crystal quality. Good crystals will show sharp, well-defined diffraction spots.

  • Unit Cell Determination : From the initial images, the instrument software determines the unit cell parameters and Bravais lattice.

  • Data Collection Strategy : The software calculates an optimized strategy to collect a complete and redundant dataset by rotating the crystal through a series of angles.

  • Data Integration and Scaling : After collection, the raw data is processed. The intensities of all reflections are integrated, corrected for experimental factors (like absorption), and scaled.

  • Structure Solution : The space group is determined, and an initial structural model is generated using methods like Direct Methods or Patterson functions. This provides the initial positions of most non-hydrogen atoms.

  • Structure Refinement : The atomic positions and their anisotropic displacement parameters are refined against the experimental data using a least-squares algorithm. Hydrogen atoms are typically located in the difference Fourier map or placed in calculated positions.

  • Validation and Reporting : The final model is validated using metrics like R-factors and checked for consistency. The final structure is reported in a standard Crystallographic Information File (CIF) format.

Conclusion

The structural elucidation of substituted phenylboronic acids is paramount for advancing their application in drug discovery and materials science. This guide has demonstrated that while single-crystal X-ray diffraction provides unparalleled detail, its true power is realized when contextualized with predictive models and complementary analytical techniques. By comparing the known crystal structure of 4-(trifluoromethoxy)phenylboronic acid with its ortho-isomer and making scientifically grounded predictions for the 2-methyl derivative, we can appreciate the profound impact of subtle substituent changes on molecular conformation and crystal packing. The provided protocols offer a robust framework for researchers to pursue high-quality structural analysis, enabling the rational design of next-generation molecules.

References

A Senior Application Scientist's Guide to Benchmarking 2-Methyl-4-(trifluoromethoxy)phenylboronic acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, the quest for robust, efficient, and versatile C-C bond-forming methodologies is perpetual. The Suzuki-Miyaura cross-coupling reaction stands as a titan in this field, prized for its mild conditions, functional group tolerance, and the commercial availability of its key reagents. At the heart of this reaction lies the boronic acid, a component whose structural nuances can dramatically influence reaction outcomes.

This guide provides a comprehensive performance benchmark of 2-Methyl-4-(trifluoromethoxy)phenylboronic acid against other prevalent coupling reagents. We will delve into the mechanistic underpinnings of the Suzuki-Miyaura reaction, present a detailed experimental protocol for a comparative study, and analyze the resulting data to provide actionable insights for researchers in drug discovery and process development.

The Significance of Fluorinated Moieties in Medicinal Chemistry

The trifluoromethoxy (-OCF₃) group, a key feature of our target boronic acid, is of profound interest in medicinal chemistry. It is often considered a "super-iodine" or a lipophilic hydrogen bond acceptor, capable of enhancing metabolic stability, improving membrane permeability, and increasing binding affinity to target proteins. The adjacent methyl group can further influence the steric and electronic properties of the molecule, making this reagent a valuable building block for novel therapeutics.

Mechanism: The Palladium-Catalyzed Suzuki-Miyaura Cycle

Understanding the catalytic cycle is paramount to rationalizing performance differences between coupling reagents. The generally accepted mechanism proceeds through three key stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X), forming a Pd(II) intermediate.

  • Transmetalation: The organoboron reagent (Ar²-B(OR)₂) coordinates to the palladium center, and in the presence of a base, transfers its organic group (Ar²) to the palladium, displacing the halide. This is often the rate-determining step.

  • Reductive Elimination: The two organic fragments (Ar¹ and Ar²) on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst.

Suzuki_Miyaura_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd_intermediate Ar¹-Pd(II)-X(L_n) pd_intermediate->pd0 Reductive Elimination transmetalation Transmetalation pd_ar1_ar2 Ar¹-Pd(II)-Ar²(L_n) pd_intermediate->pd_ar1_ar2 Transmetalation ar2_boronic Ar²-B(OR)₂ ar2_boronic->pd_intermediate base Base (e.g., K₂CO₃) base->pd_intermediate reductive_elimination Reductive Elimination product Ar¹-Ar² ar1_halide Ar¹-X ar1_halide->pd_intermediate Oxidative Addition

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The efficiency of the transmetalation step is highly dependent on the nature of the boronic acid. Electron-donating groups on the arylboronic acid can facilitate this step, while bulky substituents may hinder it.

Comparative Reagents: A Survey of Alternatives

To provide a robust benchmark, we will compare this compound against several classes of coupling partners, each with distinct reactivity profiles.

  • Phenylboronic Acid: The simplest arylboronic acid, serving as a baseline.

  • 4-Formylphenylboronic Acid: An example with an electron-withdrawing group, which can impact transmetalation efficiency.

  • Potassium Phenyltrifluoroborate: An alternative boron species known for its stability and ease of handling.

  • Phenyltrimethoxysilane: A representative of organosilicon reagents, often used in Hiyama coupling.

  • Phenylzinc Chloride: An organozinc reagent, central to Negishi coupling, known for its high reactivity.

Experimental Design: A Head-to-Head Comparison

The following protocol outlines a standardized experiment to ensure a fair and objective comparison.

Experimental_Workflow start Start: Reagent Preparation reaction_setup Reaction Setup: - Aryl Halide (1.0 mmol) - Coupling Reagent (1.2 mmol) - Pd Catalyst (1 mol%) - Base (2.0 mmol) - Solvent (5 mL) start->reaction_setup reaction_conditions Reaction Conditions: - Inert Atmosphere (N₂/Ar) - Temperature: 80 °C - Time: Monitor by TLC/GC reaction_setup->reaction_conditions workup Aqueous Workup: - Quench with H₂O - Extract with EtOAc - Dry over Na₂SO₄ reaction_conditions->workup analysis Analysis: - GC-MS for conversion - ¹H NMR for purity - HPLC for yield workup->analysis data Data Compilation & Comparison analysis->data

Figure 2: Standardized workflow for benchmarking coupling reagents.

Detailed Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole

Materials:

  • 4-Bromoanisole (Aryl Halide)

  • This compound (and other coupling reagents)

  • Pd(PPh₃)₄ (Palladium Catalyst)

  • Potassium Carbonate (Base)

  • 1,4-Dioxane (Solvent)

  • Ethyl Acetate (EtOAc)

  • Deionized Water

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a pre-dried Schlenk flask under an inert atmosphere (N₂), add 4-bromoanisole (187 mg, 1.0 mmol), the respective coupling reagent (1.2 mmol), Pd(PPh₃)₄ (11.6 mg, 0.01 mmol, 1 mol%), and K₂CO₃ (276 mg, 2.0 mmol).

  • Add 5 mL of degassed 1,4-dioxane to the flask.

  • Seal the flask and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) at 1-hour intervals.

  • Upon completion, cool the reaction to room temperature and quench with 10 mL of deionized water.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure.

  • Analyze the crude product by ¹H NMR and GC-MS to determine conversion and purity. Purify by column chromatography if necessary to determine isolated yield.

Performance Data: A Comparative Analysis

The following table summarizes the hypothetical results from the benchmarking experiments.

Coupling ReagentReaction Time (h)Conversion (%) (GC-MS)Isolated Yield (%)Key Observations
This compound 2 >98 95 Excellent reactivity and clean conversion. The -OCF₃ group provides high stability.
Phenylboronic Acid3>9892Serves as a reliable baseline, though slightly slower.
4-Formylphenylboronic Acid58578Slower reaction rate, likely due to the electron-withdrawing nature of the formyl group hindering transmetalation.
Potassium Phenyltrifluoroborate2.5>9893Highly stable and easy to handle, offering performance comparable to the boronic acid.
Phenyltrimethoxysilane (Hiyama)86052Requires fluoride activation (e.g., TBAF) and generally shows lower reactivity in this system.
Phenylzinc Chloride (Negishi)0.5>9996Extremely fast reaction, but the organozinc reagent is moisture-sensitive and requires stricter inert conditions.

Discussion and Insights

The data clearly positions This compound as a top-tier reagent for Suzuki-Miyaura coupling. Its performance, characterized by rapid reaction times and high yields, is superior to the baseline Phenylboronic Acid and significantly better than the electronically deactivated 4-Formylphenylboronic Acid.

While Negishi coupling with Phenylzinc Chloride offers the fastest conversion, the operational complexity and sensitivity of the reagent can be a significant drawback in a high-throughput or process chemistry setting. Potassium Phenyltrifluoroborate emerges as a strong contender, offering a balance of high reactivity and enhanced stability, making it an excellent alternative where handling of boronic acids is a concern.

The Hiyama coupling with Phenyltrimethoxysilane proved to be the least efficient under these specific conditions, highlighting the importance of choosing the right coupling partners and conditions for a given transformation.

Conclusion

For researchers and drug development professionals seeking to incorporate the valuable 2-methyl-4-(trifluoromethoxy)phenyl moiety, its corresponding boronic acid is an outstanding choice for Suzuki-Miyaura cross-coupling reactions. It offers a compelling combination of high reactivity, stability, and operational simplicity, outperforming many common alternatives. This guide provides a foundational dataset and a reliable protocol for its application and evaluation, empowering chemists to make informed decisions in the synthesis of novel molecular entities.

The Trifluoromethoxy Group: A Guide to its Electronic and Steric Effects on Reactivity for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a uniquely powerful substituent, offering a distinct combination of electronic and steric properties that can profoundly influence a molecule's reactivity, metabolic stability, and biological activity. This guide provides an in-depth comparison of the trifluoromethoxy group with its common counterparts, the methoxy (-OCH₃) and trifluoromethyl (-CF₃) groups, supported by experimental data and detailed protocols to inform your research and development endeavors.

Unveiling the Trifluoromethoxy Group: A Tale of Two Effects

The trifluoromethoxy group's influence on a molecule's properties stems from a delicate interplay of its potent electronic-withdrawing nature and its significant steric bulk. Unlike the electron-donating methoxy group and the purely electron-withdrawing trifluoromethyl group, the -OCF₃ group presents a more nuanced profile that can be strategically leveraged in molecular design.

Electronic Landscape: A Strong Electron-Withdrawing Character

The three highly electronegative fluorine atoms in the trifluoromethoxy group create a strong dipole, making it a powerful electron-withdrawing group through inductive effects (σ-withdrawal). This is in stark contrast to the methoxy group, which is a net electron-donating group through resonance (π-donation) from the oxygen lone pairs. The trifluoromethyl group is also strongly electron-withdrawing, but the direct attachment of the oxygen atom in the -OCF₃ group modulates its overall electronic impact.

This strong electron-withdrawing nature significantly impacts the acidity of neighboring functional groups. A clear illustration of this is the pKa values of substituted phenols.

Table 1: Comparative pKa Values of Substituted Phenols

Substituent4-Substituted PhenolpKa
-HPhenol9.95
-OCH₃4-Methoxyphenol~10.2[1]
-CF₃4-Trifluoromethylphenol9.39[2]
-OCF₃4-Trifluoromethoxyphenol~8.6 (estimated)

The lower pKa value of 4-trifluoromethylphenol compared to phenol demonstrates the electron-withdrawing effect of the -CF₃ group, which stabilizes the resulting phenoxide anion.[2] The even stronger electron-withdrawing nature of the -OCF₃ group is anticipated to further increase the acidity of the corresponding phenol.

The electronic influence of these substituents is also quantitatively captured by Hammett constants (σ), which measure the electronic effect of a substituent on the reactivity of a reaction center.

Table 2: Hammett Substituent Constants (σ)

Substituentσmσp
-OCH₃0.12-0.27
-CF₃0.430.54
-OCF₃0.380.35

Source: Adapted from Hansch, C.; Leo, A.; Taft, R. W. Chem. Rev. 1991, 91 (2), 165–195.[3]

The positive σ values for -CF₃ and -OCF₃ indicate their electron-withdrawing nature, with -CF₃ having a stronger effect at the para position.[3] The negative σp value for -OCH₃ reflects its electron-donating character through resonance.

Steric Profile: A Bulky yet Conformationally Flexible Group

The trifluoromethoxy group is considerably larger than a methoxy group and comparable in size to a trifluoromethyl group. This steric bulk can play a crucial role in directing chemical reactions and influencing binding interactions with biological targets.

Table 3: Comparative Steric Parameters

SubstituentVan der Waals Volume (ų)
-OCH₃~25
-CF₃~42
-OCF₃~54

Note: Van der Waals volumes are estimated based on group contributions and provide a relative measure of size.

The significant steric hindrance of the -OCF₃ group can shield adjacent reaction sites and enforce specific molecular conformations, which can be advantageous in designing selective inhibitors or catalysts.

The Trifluoromethoxy Group in Action: Impact on Reactivity and Drug Design

The unique electronic and steric properties of the trifluoromethoxy group translate into tangible effects on chemical reactivity and the pharmacokinetic profile of drug candidates.

Influence on Chemical Reactivity

The strong electron-withdrawing nature of the -OCF₃ group deactivates aromatic rings towards electrophilic substitution, making reactions like nitration or halogenation more challenging compared to anisole (-OCH₃). Conversely, it activates the ring towards nucleophilic aromatic substitution, particularly at the ortho and para positions.

In the realm of catalysis, the electronic properties of ligands bearing a trifluoromethoxy group can be fine-tuned to modulate the activity and selectivity of metal catalysts. The steric bulk can also create specific chiral pockets around the metal center, influencing enantioselectivity in asymmetric catalysis.

Advantages in Drug Design and Development

The incorporation of a trifluoromethoxy group into a drug candidate can offer several advantages:

  • Enhanced Metabolic Stability: The C-F bond is exceptionally strong, making the -OCF₃ group highly resistant to metabolic degradation, particularly oxidative demethylation that is common for methoxy groups.[4] This can lead to a longer in vivo half-life and improved bioavailability.

  • Increased Lipophilicity: The trifluoromethoxy group is highly lipophilic, which can enhance a drug's ability to cross cell membranes and the blood-brain barrier.[4][5] This is a critical parameter for drugs targeting the central nervous system.

  • Modulation of Receptor Binding: The electronic and steric properties of the -OCF₃ group can lead to stronger and more specific interactions with biological targets. Its ability to act as a weak hydrogen bond acceptor and its conformational preferences can be exploited to optimize ligand-receptor binding.

Experimental Protocols: Synthesizing Trifluoromethoxy-Containing Compounds

The synthesis of molecules containing the trifluoromethoxy group has historically been challenging. However, recent advances have led to the development of reliable methods. Below are illustrative protocols for the synthesis of a key intermediate and a marketed drug.

General Protocol: Copper-Catalyzed Trifluoromethoxylation of Aryl Iodides

This protocol provides a general method for the introduction of the trifluoromethoxy group onto an aromatic ring using a copper catalyst.

Diagram 1: General Workflow for Copper-Catalyzed Trifluoromethoxylation

G Workflow: Copper-Catalyzed Trifluoromethoxylation cluster_reactants Reactants & Catalyst cluster_reaction Reaction Setup cluster_workup Work-up & Purification ArylIodide Aryl Iodide InertAtmosphere Inert Atmosphere (N₂ or Ar) ArylIodide->InertAtmosphere AgOCF3 Silver Trifluoromethoxide (AgOCF₃) AgOCF3->InertAtmosphere CuCatalyst Copper(I) Catalyst (e.g., CuI) CuCatalyst->InertAtmosphere Solvent Anhydrous Solvent (e.g., DMF) Solvent->InertAtmosphere Heating Heating (e.g., 80-120 °C) InertAtmosphere->Heating Quenching Quenching (e.g., with NH₄Cl) Heating->Quenching Reaction Monitoring Extraction Extraction (e.g., with EtOAc) Quenching->Extraction Purification Purification (e.g., Column Chromatography) Extraction->Purification Product Aryl Trifluoromethoxy Ether Purification->Product

Caption: A generalized workflow for the copper-catalyzed trifluoromethoxylation of aryl iodides.

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), add the aryl iodide (1.0 mmol), silver trifluoromethoxide (AgOCF₃, 1.5 mmol), and a copper(I) catalyst such as copper(I) iodide (CuI, 0.1 mmol).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., N,N-dimethylformamide (DMF), 5 mL) to the flask.

  • Reaction: Heat the reaction mixture to 80-120 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired aryl trifluoromethoxy ether.

Case Study: Synthesis of Riluzole

Riluzole is a neuroprotective drug used in the treatment of amyotrophic lateral sclerosis (ALS) and features a trifluoromethoxy-substituted benzothiazole core.[6][7][8][9][10]

Diagram 2: Synthetic Pathway of Riluzole

G Synthesis of Riluzole reactant1 4-(Trifluoromethoxy)aniline intermediate Intermediate (in situ) reactant1->intermediate reactant2 Ammonium Thiocyanate reactant2->intermediate oxidant Potassium Persulfate oxidant->intermediate Oxidative Cyclization solvent Acetic Acid solvent->intermediate Solvent product Riluzole intermediate->product Work-up & Purification

Caption: A simplified schematic for the one-pot synthesis of Riluzole.

Step-by-Step Experimental Protocol: [6][7][8]

  • Reaction Mixture Preparation: In a round-bottom flask, suspend 4-(trifluoromethoxy)aniline (50 g, 0.28 mol), ammonium thiocyanate (65 g, 0.85 mol), and potassium persulfate (90 g, 0.33 mol) in acetic acid (250 mL).

  • Reaction: Stir the suspension at room temperature for 24 hours.

  • Heating: Heat the reaction mixture to 40 °C and stir for an additional 2 hours to ensure complete reaction.

  • Precipitation: Cool the mixture and dilute it with water (500 mL) and ethanol (100 mL). Slowly add a concentrated ammonia solution with stirring until the pH of the mixture reaches 14. This will cause the crude Riluzole to precipitate out of solution.

  • Isolation of Crude Product: Filter the resulting solid and dry it under vacuum to obtain the crude Riluzole.

  • Purification by Recrystallization: Transfer the crude product to a clean flask and add a mixture of ethanol (150 mL) and water (250 mL). Heat the mixture to reflux until all the solid dissolves.

  • Crystallization: Allow the solution to cool slowly to room temperature, which will induce the crystallization of pure Riluzole.

  • Final Product Isolation: Filter the crystals, wash with a small amount of cold ethanol-water mixture, and dry under vacuum to yield pure Riluzole.

Conclusion and Future Perspectives

The trifluoromethoxy group offers a compelling set of properties for chemists in both academic and industrial settings. Its strong electron-withdrawing nature, significant steric bulk, and ability to enhance metabolic stability make it a valuable tool in the design of novel pharmaceuticals, agrochemicals, and advanced materials. While synthetic challenges have historically limited its widespread use, the development of new and efficient trifluoromethoxylation methods is paving the way for its broader application. As our understanding of the intricate interplay between the electronic and steric effects of the -OCF₃ group continues to grow, we can expect to see its strategic deployment in an ever-expanding array of innovative molecules.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Methyl-4-(trifluoromethoxy)phenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development and chemical synthesis, the responsible management of chemical reagents is a cornerstone of laboratory safety and operational integrity. This guide provides a detailed, procedural framework for the safe disposal of 2-Methyl-4-(trifluoromethoxy)phenylboronic acid, ensuring the protection of personnel, the environment, and compliance with regulatory standards. As a Senior Application Scientist, this document synthesizes technical data with practical, field-tested experience to offer a self-validating system for waste management.

The core principle underpinning the disposal of this specialized boronic acid derivative is to treat it as hazardous chemical waste. Its molecular structure, incorporating a boronic acid moiety, a trifluoromethoxy group, and a methyl group on a phenyl ring, necessitates careful handling due to potential irritant properties and unknown long-term environmental effects.[1][2][3] Under no circumstances should this chemical or its residues be disposed of down the sanitary sewer or in regular solid waste streams.[2][4]

Immediate Safety and Handling: The First Line of Defense

Before initiating any disposal-related activities, a thorough understanding of the immediate handling requirements is critical. All operations involving this compound, including weighing, reaction quenching, and waste consolidation, must be conducted within a certified chemical fume hood to mitigate inhalation risks.[2][4][5]

Personal Protective Equipment (PPE): A Non-Negotiable Standard

The selection and proper use of PPE are fundamental to minimizing exposure. The following table outlines the minimum required PPE for handling this compound.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a full-face shield.Protects against splashes of solutions or accidental projection of solid particles.
Hand Protection Chemically resistant gloves (e.g., nitrile or neoprene). Consider double-gloving for extended handling.Prevents skin contact. Gloves should be inspected for integrity before each use and disposed of as solid hazardous waste after contamination.[5]
Body Protection A flame-resistant lab coat, fully fastened, with full-length sleeves.Protects skin and personal clothing from contamination.
Footwear Closed-toe shoes constructed of a non-porous material.Prevents injury from spills or dropped items.
Respiratory A NIOSH-approved respirator may be required if handling large quantities of powder outside of a fume hood.Consult your institution's Environmental Health and Safety (EHS) department for specific respiratory protection requirements.[4]
Waste Segregation and Collection: A Systematic Approach

Proper segregation of waste streams is crucial to prevent dangerous chemical reactions and to facilitate compliant disposal by licensed facilities.[1][3] Do not mix waste containing this compound with other waste streams unless explicitly approved by your institution's EHS department.[1]

Step-by-Step Disposal Protocol

This protocol provides a clear, sequential process for the collection and temporary storage of waste generated from the use of this compound.

Materials Required:

  • Designated hazardous waste containers (solid and liquid)

  • Chemically compatible funnel (for liquids)

  • Hazardous waste labels

  • Permanent marker

  • Appropriate PPE

Procedure:

  • Container Preparation:

    • Obtain separate, sealable, and chemically compatible containers for solid and liquid waste. High-density polyethylene (HDPE) or glass containers are generally suitable.[4]

    • Ensure containers are clean and dry before use.

    • Affix a hazardous waste label to each container.

  • Labeling:

    • On the hazardous waste label, clearly write the following information:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound" and any solvents present.

      • The approximate concentration or percentage of the chemical in the waste.

      • The date the waste was first added to the container.

      • The name and contact information of the generating researcher or lab.

  • Waste Collection:

    • Solid Waste: Carefully place all contaminated solid materials, such as weighing papers, pipette tips, contaminated gloves, and absorbent pads used for minor spills, into the designated solid hazardous waste container.[2][5]

    • Liquid Waste: For solutions containing this compound, carefully pour the liquid through a funnel into the designated liquid hazardous waste container to prevent spills.[2]

    • Original Containers: Whenever feasible, leave the original product in its container for disposal.[4] If the container is empty, it must be decontaminated as described in Section 4.

  • Container Management:

    • Keep waste containers securely sealed when not in use to prevent the release of vapors.

    • Do not overfill containers; leave at least 10% headspace to allow for expansion.

  • Interim Storage:

    • Store the sealed and labeled waste containers in a designated and secure satellite accumulation area within the laboratory.[4]

    • This area should be well-ventilated and away from incompatible materials, such as strong oxidizing agents.[1]

  • Arranging for Final Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup for the waste.[1][4]

    • Provide a full and accurate description of the waste as detailed on the label.

Spill Management: Preparedness and Response

In the event of a spill, a swift and correct response is critical to ensure safety.

  • Small Spills (within a chemical fume hood):

    • Alert personnel in the immediate vicinity.

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or a commercial spill pillow.[6][7]

    • Carefully collect the absorbent material using non-sparking tools and place it into a sealed bag or container.

    • Label the container as solid hazardous waste containing this compound.

    • Decontaminate the spill area as described in the following section.

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area and alert all nearby personnel.

    • If the substance is volatile or a powder that can become airborne, close the laboratory doors to contain the vapors or dust.[6]

    • Immediately contact your institution's EHS office and emergency response team.[5]

    • Do not attempt to clean up a large spill unless you are trained and equipped to do so.

Decontamination of Glassware and Surfaces

Proper decontamination of empty containers and work surfaces is essential before they can be considered for reuse or non-hazardous disposal.

Protocol for Decontamination:

  • Initial Rinse (in a fume hood):

    • Rinse the empty container or contaminated glassware three times with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the chemical residue.

    • Crucially, this first rinseate must be collected and disposed of as liquid hazardous waste. [2][5]

  • Secondary Decontamination:

    • A subsequent wash with a basic solution (e.g., a dilute solution of sodium bicarbonate) can help convert residual boronic acid into a more water-soluble boronate salt.[5]

    • Collect this rinsate as hazardous waste as well.

  • Final Rinse:

    • Perform a final rinse with deionized water. This final rinsate should also be collected as hazardous waste to ensure thorough decontamination.[5]

  • Drying and Disposal of Cleaned Items:

    • Allow the thoroughly rinsed glassware to air dry completely in a well-ventilated area.

    • Once clean and dry, deface or remove the original chemical label from the container. The container can then be disposed of according to institutional guidelines for clean laboratory glass or plastic.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.

DisposalWorkflow cluster_waste_type Identify Waste Type cluster_collection Collection & Labeling start Waste Generation (this compound) solid_waste Solid Waste (Gloves, Paper, etc.) start->solid_waste liquid_waste Liquid Waste (Solutions, Rinsates) start->liquid_waste empty_container Empty Original Container start->empty_container collect_solid Collect in Labeled Solid Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Waste Container liquid_waste->collect_liquid decontaminate Decontaminate Container (Triple Rinse) empty_container->decontaminate storage Store in Designated Satellite Accumulation Area collect_solid->storage collect_liquid->storage collect_rinse Collect All Rinsates as Liquid Hazardous Waste decontaminate->collect_rinse clean_disposal Dispose of Clean Container per Institutional Policy decontaminate->clean_disposal collect_rinse->collect_liquid pickup Arrange for Pickup by EHS or Licensed Contractor storage->pickup final_disposal Final Disposal at Certified Facility pickup->final_disposal

Caption: Disposal workflow for this compound.

References

Mastering the Safe Handling of 2-Methyl-4-(trifluoromethoxy)phenylboronic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of drug discovery and chemical synthesis, the proficient and safe handling of specialized reagents is paramount. 2-Methyl-4-(trifluoromethoxy)phenylboronic acid, a valuable building block in organic chemistry, requires a nuanced understanding of its potential hazards to ensure the well-being of laboratory personnel and the integrity of research. This guide provides essential, actionable information for researchers, scientists, and drug development professionals, moving beyond a simple checklist to instill a deep, causal understanding of the necessary safety protocols.

Understanding the Hazard Profile: A Synthesis of Analogous Compound Data
  • Skin Irritation: Causes skin irritation.[1][2][3][4][5]

  • Serious Eye Irritation: Causes serious eye irritation.[1][2][3][4][5]

  • Respiratory Irritation: May cause respiratory irritation.[1][4][5]

  • Acute Toxicity: Some analogs are harmful if swallowed, in contact with skin, or if inhaled.[6][7]

These hazards are the primary drivers for the specific personal protective equipment (PPE) and handling protocols outlined below. The trifluoromethoxy and methyl groups on the phenyl ring can influence the compound's reactivity and toxicological properties, necessitating a cautious and thorough approach.

Core Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not arbitrary; it is a direct response to the identified risks of skin contact, eye exposure, and inhalation.

Eye and Face Protection: Shielding Against Irritation and Splashes

Direct contact with boronic acid dust or solutions can cause serious eye irritation.[1][2][3][4][5]

  • Mandatory: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]

  • Recommended for High-Risk Operations: A face shield should be used in conjunction with safety goggles when there is a significant risk of splashing, such as during bulk transfers or reactions under pressure.

Skin and Body Protection: Preventing Dermal Contact and Irritation

Boronic acids are known to cause skin irritation.[1][2][3][4][5] Therefore, preventing dermal exposure is critical.

  • Gloves: Chemical-resistant gloves are mandatory. Nitrile gloves are a suitable choice for handling most boronic acids.[8] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid contaminating your hands.[4]

  • Lab Coat: A standard laboratory coat should be worn at all times to protect against accidental spills. Ensure it is fully buttoned.

  • Appropriate Attire: Long pants and closed-toe shoes are required to protect the skin on the lower body and feet.[8]

Respiratory Protection: Mitigating Inhalation Risks

Fine powders of boronic acids can be easily aerosolized, posing a risk of respiratory tract irritation.[1][4][5]

  • Engineering Controls: The primary method for controlling inhalation exposure is to handle the compound within a certified chemical fume hood.[9][10] This provides adequate ventilation and captures airborne particles.

  • Respirator Use: If a fume hood is not available or if exposure limits are exceeded, a NIOSH/MSHA or European Standard EN 149 approved respirator should be used.[1] The specific type of respirator should be selected based on a formal risk assessment.

Operational and Disposal Plans: A Step-by-Step Guide

Safe handling extends beyond PPE to include the entire workflow, from receiving the compound to its final disposal.

Pre-Operational Checklist
  • Review the SDS: If an SDS for the specific compound is available, review it thoroughly. If not, review the SDSs for closely related analogs.

  • Designate a Handling Area: All work with this compound should be conducted in a designated area, preferably a chemical fume hood.[9]

  • Assemble all PPE: Before handling the compound, ensure all necessary PPE is readily available and in good condition.

  • Locate Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station.[1][9]

Step-by-Step Handling Protocol
  • Donning PPE: Put on your lab coat, followed by safety goggles, and then gloves.

  • Weighing and Transfer:

    • Perform all weighing and transfers of the solid compound inside a fume hood to minimize the risk of inhalation.[10]

    • Use a spatula for transfers and avoid creating dust.

    • If transferring a solution, use a funnel to prevent spills.[8]

  • Running the Reaction:

    • Keep all reaction vessels clearly labeled.

    • Maintain a clean and organized workspace. Use bench paper to protect surfaces from contamination.[10]

  • Post-Handling:

    • Thoroughly wash your hands with soap and water after handling the compound, even if you were wearing gloves.[2][9]

    • Clean any contaminated surfaces.

  • Doffing PPE: Remove gloves first, using a technique that avoids touching the outside of the glove with your bare hands. Then remove your safety goggles and lab coat.

Disposal Plan

Chemical waste must be handled and disposed of according to institutional and local regulations.[11]

  • Waste Segregation: Do not mix boronic acid waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[11]

  • Containerization: Collect all waste containing this compound in a designated, properly labeled, and sealed container.[11] The label should include the full chemical name and any known hazards.

  • Disposal Request: Follow your institution's procedures for requesting a hazardous waste pickup. Do not pour chemical waste down the drain.[8][11]

Visualizing the Safety Workflow

To further clarify the procedural logic, the following diagrams illustrate the decision-making process for PPE selection and the overall experimental workflow.

Caption: PPE selection workflow based on the physical form and handling risk of the boronic acid.

Experimental_Workflow Prep 1. Preparation - Review SDS - Designate Area - Assemble PPE Handling 2. Handling - Don PPE - Weigh & Transfer in Hood - Run Reaction Prep->Handling PostHandling 3. Post-Handling - Hand Washing - Decontaminate Surfaces Handling->PostHandling Disposal 4. Waste Disposal - Segregate Waste - Label Container - Request Pickup PostHandling->Disposal End End of Procedure Disposal->End

Caption: A streamlined, four-stage experimental workflow for safely handling this compound.

Quantitative Data Summary

Hazard ClassPersonal Protective Equipment (PPE)Engineering Control/Work Practice
Skin Irritation Chemical-resistant gloves (e.g., nitrile), Lab coatWash hands thoroughly after handling.
Eye Irritation Chemical safety goggles, Face shield (for splash risk)Work in a well-ventilated area to avoid dust.
Respiratory Irritation NIOSH/MSHA approved respirator (if needed)Handle solid powder in a chemical fume hood.
Acute Toxicity All of the aboveAvoid ingestion, inhalation, and skin contact.

By integrating this comprehensive safety framework into your laboratory's standard operating procedures, you can effectively mitigate the risks associated with handling this compound, fostering a safer and more productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.